molecular formula C29H40N6O8 B1339896 H-Pro-pro-gly-phe-ser-pro-OH CAS No. 23828-06-0

H-Pro-pro-gly-phe-ser-pro-OH

Cat. No.: B1339896
CAS No.: 23828-06-0
M. Wt: 600.7 g/mol
InChI Key: ACXPKKAGSGSMMJ-VUBDRERZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pro-pro-gly-phe-ser-pro-OH is a useful research compound. Its molecular formula is C29H40N6O8 and its molecular weight is 600.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-3-phenyl-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N6O8/c36-17-21(28(41)35-14-6-11-23(35)29(42)43)33-25(38)20(15-18-7-2-1-3-8-18)32-24(37)16-31-26(39)22-10-5-13-34(22)27(40)19-9-4-12-30-19/h1-3,7-8,19-23,30,36H,4-6,9-17H2,(H,31,39)(H,32,37)(H,33,38)(H,42,43)/t19-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPKKAGSGSMMJ-VUBDRERZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

High-Efficiency SPPS Protocol: H-Pro-Pro-Gly-Phe-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Target: Bradykinin Fragment (2-7)

Executive Summary & Strategic Analysis

The synthesis of H-Pro-Pro-Gly-Phe-Ser-Pro-OH (Bradykinin 2-7) presents a deceptive simplicity. While a hexapeptide is generally considered routine, this specific sequence contains two critical bottlenecks that lead to failure in standard automated protocols:

  • C-Terminal Diketopiperazine (DKP) Formation: The C-terminal residue is Proline. Upon deprotection of the second residue (Serine), the resulting dipeptide ester (H-Ser-Pro-OResin) has a high propensity to undergo intramolecular cyclization, forming a DKP ring and cleaving the peptide from the resin prematurely.

  • N-Terminal Pro-Pro Steric Hindrance: The coupling of the N-terminal Proline (Pos 1) onto the penultimate Proline (Pos 2) involves a nucleophilic attack by a secondary amine (the pyrrolidine ring of Pro-2). This is sterically hindered and significantly slower than primary amine couplings.

The Solution: This protocol utilizes 2-Chlorotrityl Chloride (2-CTC) resin to mitigate DKP formation via steric bulk and mandates HATU/HOAt activation for the difficult Pro-Pro junction.

Materials & Reagent Architecture

Resin Selection (Critical)

Selected Resin: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Loading: 0.6 – 0.8 mmol/g (Low loading preferred to reduce aggregation).

  • Rationale: Unlike Wang resin, 2-CTC allows for extremely mild cleavage and its bulky trityl linker sterically inhibits the nucleophilic attack required for DKP formation during the early stages of elongation.

Reagent Table
ComponentReagentFunctionCritical Note
Amino Acids Fmoc-Pro-OHMonomerUse for Pos 1, 2, 6.
Fmoc-Gly-OHMonomerPos 3.
Fmoc-Phe-OHMonomerPos 4.
Fmoc-Ser(tBu)-OHMonomerPos 5. tBu protection essential.
Activators HATU / HOAtCoupling AgentREQUIRED for Pro-Pro coupling.
DIC / Oxyma PureCoupling AgentStandard for G, F, S residues.
Bases DIPEA (Dieckmann)BaseMaintains basic pH for coupling.
Deprotection 20% PiperidineFmoc RemovalAdd 0.1M HOBt to suppress aspartimide (not strictly needed here, but good practice).
Cleavage TFA / TIS / H2OResin CleavageRatio: 95:2.5:2.5 v/v/v.

Step-by-Step Synthesis Protocol

Phase 1: Resin Loading (C-Terminal Proline)

Standard esterification can lead to racemization. We use a nucleophilic substitution method specific to 2-CTC.

  • Preparation: Swell 1.0 g of 2-CTC resin in dry DCM (Dichloromethane) for 30 minutes.

  • Loading: Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM.

  • Reaction: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture and shake for 15 minutes. This caps unreacted chloride sites.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Peptide Elongation (Iterative Cycles)

Execute the following cycle for Ser, Phe, Gly, Pro (Pos 2), and Pro (Pos 1).

Cycle A: Standard Coupling (Ser, Phe, Gly)
  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Dissolve Amino Acid (4 eq) and Oxyma Pure (4 eq) in DMF.

    • Add DIC (4 eq).

    • Pre-activation: Allow to react for 2 minutes before adding to resin.

  • Coupling: Add mixture to resin. Agitate for 45–60 minutes.

  • Monitoring: Perform Chloranil test (since Pro is a secondary amine) or Kaiser test (for primary amines).

Cycle B: The "Pro-Pro" Coupling (Critical Step)

This applies specifically when coupling Fmoc-Pro-OH (Pos 1) onto the Pro-Resin (Pos 2).

  • Deprotection: 20% Piperidine/DMF (2 x 10 min). Thorough Wash (DMF 7x) to remove all traces of piperidine (which destroys HATU).

  • Activation (HATU Method):

    • Dissolve Fmoc-Pro-OH (4 eq) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq).

  • Coupling: Agitate for 2 hours .

  • Re-Coupling (Mandatory): Drain. Repeat the coupling step with fresh reagents for 1 hour.

    • Why? The secondary amine of the resin-bound Proline is a poor nucleophile. HATU (an uronium salt) generates the highly reactive OAt-ester, driving the reaction despite steric hindrance.

Phase 3: Cleavage & Global Deprotection
  • Final Wash: Wash resin with DCM (5x) and dry under Nitrogen.

  • Cocktail Preparation: TFA (95%) + Triisopropylsilane (TIS, 2.5%) + Water (2.5%).

  • Reaction: Add cold cocktail to resin. Shake for 2 hours at room temperature.

  • Precipitation:

    • Filter resin and collect filtrate.

    • Drop filtrate into ice-cold Diethyl Ether (10x volume).

    • Centrifuge at 3000 rpm for 5 mins to pellet the white precipitate.

    • Decant ether and wash pellet 2x with fresh ether.

Process Visualization (Workflow)

The following diagram illustrates the logic flow, highlighting the bifurcation for the difficult Pro-Pro coupling.

SPPS_Protocol node_start Start: 2-CTC Resin node_load Load Fmoc-Pro-OH (DIPEA/DCM) node_start->node_load node_deprotect Fmoc Deprotection (20% Piperidine) node_load->node_deprotect node_decision Next Residue? node_deprotect->node_decision node_standard Standard Coupling (DIC/Oxyma) Target: Ser, Phe, Gly node_decision->node_standard Primary Amine node_difficult Difficult Coupling (HATU/DIPEA) Target: Pro-Pro node_decision->node_difficult Secondary Amine (Pro-Pro) node_cleavage Cleavage (TFA/TIS/H2O) node_decision->node_cleavage Sequence Complete node_standard->node_deprotect Cycle Complete node_difficult->node_deprotect Double Couple Complete node_finish Crude Peptide H-PPGFSP-OH node_cleavage->node_finish

Figure 1: Logic flow for SPPS of Bradykinin (2-7), emphasizing the divergence for the sterically hindered Pro-Pro coupling.

Analytical Validation

Upon precipitation, the crude peptide must be analyzed.

  • HPLC:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5% to 60% Acetonitrile in Water (with 0.1% TFA) over 30 mins.

    • Expectation: The peptide is relatively hydrophilic. Expect elution early-to-mid gradient.

  • Mass Spectrometry (ESI-MS):

    • Formula: C

      
      H
      
      
      
      N
      
      
      O
      
      
    • Molecular Weight: ~613.67 g/mol

    • Target Ion: Look for [M+H]

      
       at 614.7 m/z .
      

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]

  • Barlos, K., et al. (1991). 2-Chlorotrityl chloride resin. International Journal of Peptide and Protein Research. [Link]

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of Difficult Peptides. Journal of Peptide Science. [Link]

Structural Elucidation of the Proline-Rich Hexapeptide: H-Pro-Pro-Gly-Phe-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Prediction and Biophysical Validation

Executive Summary

The hexapeptide H-Pro-Pro-Gly-Phe-Ser-Pro-OH corresponds to residues 2–7 of Bradykinin , a potent vasoactive nonapeptide. In the context of drug development, this fragment is critical as it retains significant structural rigidity due to its high proline content (50%), often serving as a scaffold for designing peptidomimetics targeting bradykinin receptors (B1/B2) or Angiotensin-Converting Enzyme (ACE).

This guide details a high-fidelity workflow for predicting the structural ensemble of this peptide. Unlike globular proteins, short linear peptides exist as a dynamic ensemble. Therefore, our approach moves beyond static crystal structure prediction to conformational landscape mapping , utilizing ab initio modeling coupled with Molecular Dynamics (MD) refinement.

Part 1: Sequence Analysis & Physicochemical Constraints

Before computational submission, a residue-level analysis is required to define the constraints (dihedral angles


) that will guide the energy minimization algorithms.

Sequence: P1 - P2 - G3 - F4 - S5 - P6

ResiduePositionStructural PropensityMechanistic Impact
Pro (P) 1 (N-term)Polyproline II (PPII) Helix The N-terminal P-P motif strongly favors an extended left-handed PPII helix, distinct from

-helices.
Pro (P) 2Rigidity / Isomerization High barrier to rotation. Potential for cis/trans isomerization, though trans is energetically favored (~90%).
Gly (G) 3

-Turn Inducer
The lack of a side chain allows high conformational freedom, acting as a hinge to terminate the PPII helix and initiate a turn.
Phe (F) 4Hydrophobic Core Provides a bulky aromatic anchor. In Bradykinin, this residue is critical for receptor docking via

-stacking.
Ser (S) 5H-Bond Donor The hydroxyl group can form intra-molecular hydrogen bonds with the backbone, stabilizing specific turn types.
Pro (P) 6 (C-term)Termination Locks the C-terminus, reducing entropic fraying common in linear peptides.
Part 2: Computational Prediction Workflow

For peptides <30 amino acids, AlphaFold2 often yields low-confidence (pLDDT < 50) "disordered" predictions. The industry standard for this class of molecule is PEP-FOLD3 (Hidden Markov Model-based) followed by MD Relaxation .

Phase 1: Ab Initio Backbone Generation (PEP-FOLD3)

Why: PEP-FOLD3 utilizes a structural alphabet (SA) approach specifically optimized for short peptides, handling the P-P-G motif better than general protein force fields.

Protocol:

  • Input: Sequence PPGFSP.

  • Parameters: Set sOPEP (Optimized Potential for Efficient Structure Prediction) coarse-grained force field.

  • Simulations: Run 100 simulations.

  • Clustering: Apply Apollo clustering to group models by RMSD (< 2.0 Å).

Phase 2: Molecular Dynamics (MD) Refinement

Why: Peptides are dynamic. A single static model is an artifact. MD reveals the time-dependent stability of the PPII helix and the


-turn.

Protocol (GROMACS/AMBER):

  • Solvation: Place the PEP-FOLD centroid structure in a dodecahedral box with TIP3P water.

  • Ionization: Neutralize (likely adding Na+ or Cl- depending on pH settings; at neutral pH, N-term is +, C-term is -, net 0).

  • Equilibration:

    • NVT ensemble (100 ps) to stabilize temperature (300K).

    • NPT ensemble (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis: Calculate Radius of Gyration (

    
    ) and Solvent Accessible Surface Area (SASA) to determine compactness.
    
Visualization: The Prediction Pipeline

PeptideWorkflow Input Input Sequence (H-PPGFSP-OH) SA_Profile Structural Alphabet Profile (HMM) Input->SA_Profile Parsing CoarseGrain Coarse-Grained Sampling (sOPEP) SA_Profile->CoarseGrain Monte Carlo AllAtom All-Atom Reconstruction CoarseGrain->AllAtom Backmapping MD_Sim MD Refinement (GROMACS/100ns) AllAtom->MD_Sim Solvation Cluster Cluster Analysis (RMSD) MD_Sim->Cluster Trajectory Ensemble Final Conformational Ensemble Cluster->Ensemble Selection

Figure 1: The hierarchical workflow for peptide structure prediction, moving from sequence to coarse-grained sampling, and finally all-atom refinement.

Part 3: Predicted Structural Ensemble & Validation

Based on the physicochemical properties of the P-P-G-F-S-P sequence and historical data on Bradykinin fragments, the predicted structure will likely oscillate between two major states.

1. The Dominant Conformer: The

-Turn

The sequence Pro-Gly-Phe-Ser is highly conducive to a Type II


-turn .
  • Mechanism: The Proline (i+1) and Glycine (i+2) allow the chain to reverse direction.

  • Stabilization: Hydrogen bond between the carbonyl of Pro(2) and the amide of Ser(5).

2. The Secondary Conformer: The PPII Helix

The N-terminal Pro-Pro segment will adopt a Polyproline II helix structure.

  • Characteristics: Left-handed, extended, no intra-chain hydrogen bonds.

  • Significance: This structure is often the "recognition" motif for SH3 domains or specific GPCR pockets.

Experimental Validation Protocol (Self-Validating System)

To confirm the computational prediction, the following biophysical assays are required.

MethodTarget MetricExpected Signature (Validation Criteria)
Circular Dichroism (CD) Secondary StructurePPII Helix: Strong negative band at ~205 nm; positive band at ~228 nm.

-Turn:
Negative band at ~225 nm (weak) and ~190 nm.
1H-NMR (NOESY) Spatial ProximityTurn: Strong

NOE between Gly(3) and Phe(4). Cis/Trans: Check Proline

(cis) vs

(trans) cross-peaks.
FRET End-to-End DistanceAttach fluorophores to N/C termini. High FRET efficiency indicates a compact (

-turn) structure; low efficiency indicates extended (PPII).
Visualization: Conformational Equilibrium

Equilibrium StateA State A: Extended (PPII Helix Dominant) Solvent Exposed Transition Transition Barrier (Pro-cis/trans isomerization) StateA->Transition Slow (ms) StateB State B: Compact (Type II Beta-Turn) Stabilized by H-Bond P2-S5 StateB->Transition Transition->StateA Transition->StateB Fast (ns)

Figure 2: The dynamic equilibrium between the extended PPII helical state and the compact beta-turn state, gated by proline isomerization.

Part 4: Implications for Drug Development

The this compound fragment represents a classic "Spacer-Pharmacophore" architecture.

  • The Spacer (Pro-Pro-Gly): This segment is not usually the primary binding interface but acts as a rigid rod to project the C-terminal residues into the receptor pocket.

  • The Pharmacophore (Phe-Ser-Pro): The Phenylalanine ring is crucial. In ACE inhibition studies, modifying the Phe residue in similar fragments drastically alters potency.

Recommendation: When designing analogs, maintain the Pro-Pro N-terminus to preserve the PPII geometry but consider cyclization (head-to-tail) to lock the Gly-Phe-Ser turn if the compact state is determined to be the bioactive conformation via NMR.

References
  • Thevenet, P., et al. (2012). "PEP-FOLD: an updated de novo structure prediction server for both linear and disulfide bonded cyclic peptides." Nucleic Acids Research. Link

  • Kyle, R. A., et al. (2010). "Bradykinin: A historical perspective." Journal of Laboratory and Clinical Medicine. (Contextualizing the fragment).
  • López de la Paz, M., et al. (2005). "The polyproline II helix in proteins: structure and function." FEBS Letters. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX. Link

  • Serrano, L. (1995). "The stability of the polyproline II helix." Journal of Molecular Biology.

Role of proline residues in peptide structure and function

Author: BenchChem Technical Support Team. Date: February 2026

{'snippet': 'Proline is an unusual amino acid, as its side chain is cyclized back onto the backbone amide position. This creates a number of unique consequences for protein structure and stability. The most notable of these is that the peptide bond preceding a proline residue (the X-Pro bond) has a relatively low energy barrier to adopting the cis conformation, as compared to other peptide bonds (which strongly favor the trans conformation).', 'title': 'Proline cis-Trans Isomerization - Proteopedia, life in 3D', 'link': '[Link] {'snippet': 'The five-membered ring of proline is not flat but can adopt two different puckered conformations, known as Cγ-endo (down) and Cγ-exo (up) puckers. These puckers have a significant influence on the local geometry of the peptide backbone and the propensity for cis-trans isomerization of the prolyl peptide bond.', 'title': 'The role of proline puckering in protein structure and function', 'link': '[Link] {'snippet': 'Proline residues have a unique cyclic structure that restricts their conformational flexibility and influences the surrounding peptide chain. The φ (phi) torsion angle of proline is fixed at approximately -60° to -75°, which is a direct result of its side chain being covalently bonded to the backbone nitrogen atom.', 'title': 'Proline: The most unique amino acid for protein engineering', 'link': '[Link] {'snippet': 'The unique cyclic structure of the proline side chain, which links back to the backbone nitrogen, sterically restricts the preceding peptide bond. This lowers the energy barrier between the trans and cis conformations. For a typical (non-proline) peptide bond, the trans conformation is about 1000-fold more stable than the cis. For the X-Pro bond, the trans form is only about 4-fold more stable.', 'title': 'Prolyl cis-trans isomerization: a major determinant of protein ...', 'link': '[Link] {'snippet': 'Prolyl isomerases are enzymes that catalyze the cis-trans isomerization of prolyl peptide bonds in proteins. This isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in various cellular processes. The catalytic mechanism typically involves the stabilization of a twisted, non-planar peptide bond transition state through covalent or non-covalent interactions within the enzyme's active site.', 'title': 'Prolyl isomerases: a universal therapeutic target in human diseases', 'link': '[Link] {'snippet': "The polyproline II (PPII) helix is a left-handed helix with three residues per turn. It is a major conformation for unfolded or denatured proteins but also exists in structured proteins. PPII helices are often involved in protein-protein interactions, acting as binding sites for various domains, such as SH3, WW, and EVH1 domains. The conformation is characterized by φ and ψ angles of approximately -75° and +145°, respectively.", 'title': 'Polyproline II Helices in Cell Biology and Medicine', 'link': '[Link] {'snippet': 'Proline is known as a "helix breaker" because its rigid ring structure disrupts the regular hydrogen-bonding pattern of an α-helix. The lack of an amide proton on the proline nitrogen prevents it from acting as a hydrogen bond donor. Furthermore, its fixed φ angle (-60° to -75°) is compatible with the α-helical conformation, but it introduces a kink in the helix axis by about 20-30 degrees.', 'title': 'The role of proline residues in protein alpha-helices - PubMed', 'link': '[Link] {'snippet': 'The stability of the collagen triple helix is critically dependent on the high content of proline and its post-translationally modified form, hydroxyproline. The fixed dihedral angles of these residues pre-organize the polypeptide chain into the required left-handed polyproline II-like conformation. Hydroxyproline, in the Yaa position of the Gly-Xaa-Yaa repeating sequence, further stabilizes the triple helix through stereoelectronic effects and by forming crucial hydrogen bonds with water molecules.', 'title': 'Collagen Structure and Stability - Annual Reviews', 'link': '[Link] {'snippet': 'SH3 (Src Homology 3) domains are protein modules that mediate protein-protein interactions by binding to specific proline-rich motifs (PRMs). The canonical SH3 binding motif is PXXP, where X is any amino acid. The proline residues in the motif adopt a polyproline II (PPII) helical conformation, which fits into a hydrophobic binding groove on the surface of the SH3 domain. The interaction is characterized by a network of van der Waals contacts and hydrogen bonds between the ligand and the domain.', 'title': 'SH3 domains: complexity in moderation - Structure', 'link': '[Link] {'snippet': 'Proline's conformational rigidity is a powerful tool in drug design. By incorporating proline or its analogs into a peptide sequence, the conformational entropy of the unbound state is reduced, which can lead to a significant increase in binding affinity for a target receptor. Proline "locks" the peptide backbone into a specific conformation, reducing the entropic penalty of binding. This strategy is widely used in the design of peptidomimetics.', 'title': 'The Use of Conformational Constraints in the Design of Peptidomimetics', 'link': '[Link] {'snippet': 'Distinguishing between cis and trans isomers of an X-Pro peptide bond is a classic application of 2D NMR spectroscopy. Rotating frame Overhauser effect spectroscopy (ROESY) is often preferred over NOESY for this purpose. This is because the NOE (Nuclear Overhauser Effect) for molecules of this size can be close to zero, making detection difficult. The ROESY experiment detects correlations through space regardless of molecular tumbling rate. A key diagnostic is the cross-peak between the α-proton of the residue preceding proline (CαH(i)) and the δ-protons of proline (CδH(i+1)). This distance is short in the cis conformation (~2.1 Å) but long in the trans conformation (~3.0 Å). Conversely, the CαH(i) to CαH(i+1) distance is shorter in the trans form.', 'title': 'NMR of Proteins and Nucleic Acids', 'link': 'https.books.google.com/books?id=c7a_6b_p8C&pg=PA54'} {'snippet': 'The circular dichroism (CD) spectrum of a polyproline II (PPII) helix is highly distinctive and serves as a spectroscopic signature for this conformation. The spectrum is characterized by a strong negative band around 195-206 nm and a weak positive band around 228 nm. This is in stark contrast to the α-helix, which shows two negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm, or the β-sheet, which has a negative band near 218 nm and a positive band near 195 nm.', 'title': 'Circular Dichroism and its Application to the Study of Biomolecules', 'link': '[Link] {'snippet': 'The hydroxyl group of hydroxyproline plays a critical role in stabilizing the collagen triple helix. This stabilization is not primarily due to direct inter-chain hydrogen bonds, but rather through a water-bridged hydrogen bonding network and stereoelectronic effects. The electronegative oxygen atom of the hydroxyl group, when in the proper Cγ-exo pucker, pre-organizes the backbone conformation and favorably interacts with the hydration shell surrounding the triple helix.', 'title': 'The role of hydroxyproline in the stability of the collagen triple helix', 'link': '[Link] {'snippet': 'The five-membered ring of proline can adopt two major puckered conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ atom is displaced on the opposite side of the ring from the Cδ and Cβ atoms, while in the Cγ-endo pucker, it is on the same side. The puckering influences the φ and ψ dihedral angles and the cis/trans isomerization of the peptide bond. For instance, the Cγ-exo pucker is often associated with a higher propensity for the trans conformation.', 'title': 'Proline puckering in protein structure', 'link': '[Link] {'snippet': 'The peptide bond preceding a proline residue (X-Pro) is unique in its propensity to adopt the cis conformation. While typical peptide bonds favor the trans state by a factor of ~1000, the steric clash between the residue X and the proline ring in the trans form is comparable to the clash between residue X and the proline Cγ in the cis form. This results in a much lower energy difference, with the trans form being only ~2-5 times more stable than the cis form, corresponding to a ΔG of about 0.5-1.5 kcal/mol.', 'title': 'Prolyl cis/trans isomerization as a molecular timer in the regulation of ...', 'link': '[Link] {'snippet': 'The energy barrier for prolyl cis-trans isomerization is relatively high, around 15-25 kcal/mol, leading to slow interconversion rates on the order of seconds to minutes at physiological temperatures. This slow process can be a rate-limiting step in protein folding. Prolyl isomerase enzymes accelerate this reaction by a factor of 10^5 to 10^6 by stabilizing the twisted transition state of the peptide bond.', 'title': 'Prolyl cis-trans Isomerases', 'link': '[Link] {'snippet': 'The PXXP motif is a classic SH3-binding sequence. In the bound state, this motif typically forms a left-handed polyproline type II (PPII) helix. The first proline fits into a binding pocket, and its side chain makes van der Waals contacts with conserved aromatic residues (often tryptophan) in the SH3 domain. The second proline makes similar contacts in an adjacent pocket. The central X residues also contribute to binding specificity and affinity.', 'title': 'Mechanisms of SH3 Domain-Ligand Interactions', 'link': '[Link] {'snippet': 'Protocol for Distinguishing cis/trans Proline Isomers using 2D ROESY NMR:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D2O or a buffer containing 10% D2O) to a concentration of 0.5-5 mM.

  • Data Acquisition: Acquire a 2D ROESY spectrum at a constant temperature. Use a spin-lock mixing time of 100-300 ms. The exact time should be optimized to maximize the desired cross-peaks while minimizing artifacts.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe). Apply window functions (e.g., squared sine bell) in both dimensions and perform Fourier transformation.

  • Spectral Analysis:

    • Identify diagnostic cross-peaks: Look for the correlation between the α-proton of the residue preceding proline (Hα(i)) and the δ-protons of the proline ring (Hδ(i+1)). A strong cross-peak indicates a short distance (~2.1 Å), which is characteristic of the cis isomer.

    • Confirm with other cross-peaks: Look for the Hα(i) to Hα(i+1) cross-peak. A strong signal here is indicative of the trans isomer (~2.2 Å). The Hα(i)-Hδ(i+1) distance in the trans isomer is much larger (~3.0 Å), resulting in a weak or absent cross-peak.', 'title': 'NMR-Based Analysis of Proline-Containing Peptides', 'link': '[Link] {'snippet': 'Circular Dichroism Protocol for Polyproline II (PPII) Helix Detection:

  • Sample Preparation: Prepare the peptide solution in a non-absorbing buffer (e.g., phosphate buffer) at a concentration of 20-100 µM. Ensure the final solution is free of precipitates.

  • Instrument Setup: Use a calibrated CD spectrometer. Use a quartz cuvette with a path length of 0.1 cm. Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectrum from ~260 nm down to ~190 nm. Set the bandwidth to 1-2 nm and use a scan speed of 50-100 nm/min. Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer blank from the sample spectrum. Convert the raw data (ellipticity) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.

  • Spectral Analysis: Examine the processed spectrum for the characteristic PPII signature: a strong negative peak between 195 nm and 206 nm and a weak positive peak near 228 nm.', 'title': 'Circular Dichroism (CD) Spectroscopy for Protein Characterization', 'link': '[Link] {'snippet': 'The φ angle for proline is restricted to the range of -60° to -75° due to the cyclic nature of its side chain. This restriction significantly reduces the conformational space available to the polypeptide chain. The ψ angle, however, can adopt a wider range of values, which allows proline to participate in various secondary structures, including turns and polyproline helices.', 'title': 'Principles of Protein Structure', 'link': '[Link] {'snippet': 'The hydroxylation of proline to hydroxyproline, catalyzed by prolyl hydroxylases, is a critical post-translational modification. This modification, particularly of Proline at the Y-position of Gly-X-Y repeats in procollagen, is essential for the stability of the collagen triple helix. The hydroxyl group adds stability through stereoelectronic effects and by mediating hydrogen bonds with water molecules, creating a hydration shell that stabilizes the overall structure.', 'title': 'Prolyl 4-hydroxylase: a critical enzyme in collagen synthesis', 'link': '[Link] {'snippet': 'The design of proline-rich peptide ligands that bind to SH3 domains has been a successful strategy for inhibiting specific protein-protein interactions. For example, peptides that mimic the binding motif of proteins involved in viral assembly or signal transduction have been developed as potential therapeutics. The challenge lies in converting these peptides into drug-like molecules with good cell permeability and metabolic stability.', 'title': 'Targeting SH3 Domains for Drug Discovery', 'link': '[Link] {'snippet': 'Crystallization of proline-rich peptides and their complexes can be challenging. The inherent flexibility of some proline-rich motifs and the relatively low affinity of some interactions can hinder the formation of well-ordered crystals. Screening a wide range of crystallization conditions (precipitants, pH, temperature) is often necessary. Co-crystallization with a binding partner (e.g., an SH3 domain) can significantly improve the chances of obtaining high-quality crystals by stabilizing a single conformation.', 'title': 'Crystallization of protein-protein complexes', 'link': '[Link] {'snippet': 'The energy difference between the cis and trans conformers of the Xaa-Pro peptide bond is small (ΔG ≈ 0.5 kcal/mol), while for other peptide bonds it is significantly larger (ΔG ≈ 2.5 kcal/mol). This near-isoenergetic state for proline allows the cis conformer to be significantly populated at equilibrium, playing a crucial role in protein structure and function.', 'title': 'The Prolyl-Peptide Bond: A Torsional Switch in Protein Chemistry', 'link': '[Link] {'snippet': 'Proline is frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain. The constrained φ angle of proline is ideally suited for the i+1 position of type I and type II β-turns. The cis conformation of proline is particularly common in type VI β-turns.', 'title': 'The structure of β-turns in proteins and peptides', 'link': '[Link] {'snippet': 'The polyproline II (PPII) helix is a more extended and flexible conformation compared to the α-helix. It is prevalent in intrinsically disordered proteins and plays a crucial role in signaling by providing flexible linkers and recognition motifs for binding proteins. The lack of intra-chain hydrogen bonds makes it conformationally adaptable.', 'title': 'The polyproline II helix in protein structure and function', 'link': '[Link] {'snippet': 'Prolyl isomerases (PPIases) are enzymes that catalyze the slow cis-trans isomerization of peptidyl-prolyl bonds. This catalysis is crucial for accelerating rate-limiting steps in protein folding and for regulating the function of folded proteins. PPIases act as molecular switches that control protein conformation and activity in response to cellular signals.', 'title': 'Prolyl isomerases in health and disease', 'link': '[Link] {'snippet': 'The conformational states of the proline ring, known as "puckering," are described by the Cγ-endo (down) and Cγ-exo (up) positions relative to the peptide backbone. This puckering is not static and can interconvert, influencing the local peptide structure. The Cγ-exo pucker is often associated with the trans peptide bond and is more prevalent in collagen, while the Cγ-endo pucker is more common in other protein structures.', 'title': 'Understanding the role of proline puckering in protein conformation', 'link': '[Link] {'snippet': 'The use of constrained proline analogs, such as 4-fluoroproline or 4-hydroxyproline, can be used to bias the pucker preference and the cis/trans ratio of the prolyl bond. For example, 4(R)-hydroxyproline (as found in collagen) strongly favors the Cγ-exo pucker, which in turn stabilizes the trans conformation and pre-organizes the peptide backbone for triple helix formation.', 'title': 'Stereoelectronic Effects of 4-Substituted Prolines on Peptide Bond Isomerization', 'link': '[Link] In-Depth Technical Guide to the Role of Proline Residues in Peptide Structure and Function

Executive Summary

Proline, often termed the most unique of the canonical amino acids, imparts profound and unparalleled structural and functional characteristics upon peptides and proteins. Its distinctive cyclic side chain, which loops back to covalently link with the backbone amide nitrogen, introduces a level of conformational rigidity that fundamentally alters polypeptide architecture. This guide provides a comprehensive exploration of proline's multifaceted roles, from its ability to act as a conformational switch via cis-trans isomerization to its function as a structural linchpin in fibrous proteins like collagen and a mediator of critical protein-protein interactions. We will delve into the unique chemical properties of proline, its influence on secondary structure, its significance in molecular recognition, and its application in modern drug design. Furthermore, this guide presents detailed experimental protocols for the precise characterization of proline-containing peptides, offering researchers and drug development professionals a robust framework for both understanding and harnessing the power of this remarkable residue.

Chapter 1: The Unique Chemistry of Proline: A Foundation of Rigidity

The source of proline's distinctive influence lies in its structure. Unlike other amino acids, which have a primary amine (-NH2) on the α-carbon, proline possesses a secondary amine. This amine is part of a five-membered pyrrolidine ring, formed by its side chain cyclizing back onto the backbone nitrogen atom. This seemingly simple feature has two major consequences that propagate throughout the peptide structure.

1.1 Backbone Rigidity and the Restricted Phi (φ) Angle The pyrrolidine ring sterically locks the backbone dihedral angle phi (φ), which describes the rotation around the N-Cα bond. For most amino acids, this angle can adopt a wide range of values, allowing the polypeptide chain to be flexible. For proline, however, the φ angle is largely restricted to a narrow range of approximately -60° to -75°. This rigidity significantly reduces the conformational entropy of the polypeptide chain, pre-organizing it into specific structures and serving as a crucial tool in protein engineering and drug design.

1.2 Proline Ring Puckering: A Subtle but Significant Conformational Feature The five-membered pyrrolidine ring is not planar. It exists in one of two primary "puckered" conformations, defined by the position of the Cγ atom relative to the plane of the other ring atoms.

  • Cγ-endo (Down Pucker): The Cγ atom is on the same side of the ring as the Cδ and Cβ atoms.

  • Cγ-exo (Up Pucker): The Cγ atom is on the opposite side of the ring.

These puckered states are in dynamic equilibrium and the preference for one over the other influences the local backbone geometry and the cis-trans isomerization of the preceding peptide bond. For instance, the Cγ-exo pucker is frequently associated with the trans peptide bond conformation and is a key stabilizing feature in the structure of collagen. The introduction of substituents on the ring, as seen with proline analogs, can be used to deliberately favor one pucker, thereby controlling the local peptide conformation.

Chapter 2: The Prolyl Peptide Bond: A Molecular Switch

Perhaps the most functionally significant property of proline is its influence on the preceding peptide bond (the X-Pro bond, where X is any amino acid). This bond can exist in either a cis or trans conformation, and unlike typical peptide bonds that overwhelmingly favor trans, the X-Pro bond has a remarkably low energy barrier between the two states.

2.1 The Energetics of Cis-Trans Isomerization For a standard peptide bond, the trans conformation is approximately 1000-fold more stable than the cis due to severe steric clashes that occur in the cis form. However, for an X-Pro bond, the steric clash between the preceding residue's side chain and proline's Cδ protons in the trans state is comparable to the clash with proline's Cγ protons in the cis state. This equivalency of steric hindrance dramatically lowers the energy difference between the two isomers. The trans form is only about 2-5 times more stable, meaning a significant population of cis conformers (10-30%) can exist at equilibrium.

The interconversion between these states is slow, with an energy barrier of 15-25 kcal/mol, leading to isomerization rates on the order of seconds to minutes. This slow timescale allows proline isomerization to function as a molecular timer or switch, controlling the rate of processes like protein folding or regulating protein activity.

2.2 Biological Catalysis: Prolyl Isomerases Nature has evolved a class of enzymes, prolyl isomerases (PPIases), to catalyze this slow isomerization process. Enzymes like cyclophilins and FKBPs accelerate the cis-trans interconversion by a factor of up to a million by binding to the proline-containing motif and stabilizing the twisted, high-energy transition state of the peptide bond. This enzymatic control is a critical regulatory mechanism in a vast array of cellular processes, from signal transduction to immune response, making PPIases important therapeutic targets.

Diagram: Proline Cis-Trans Isomerization The following diagram illustrates the two isomeric states of the X-Pro peptide bond and the high-energy transition state stabilized by prolyl isomerases.

G cluster_trans Trans Conformation cluster_cis Cis Conformation cluster_ts Transition State trans Trans (More Stable) ts Twisted Peptide Bond (High Energy) trans->ts Spontaneous (Slow, ~seconds) trans_desc ~4x more populated at equilibrium cis Cis (Less Stable) cis_desc Significant population (10-30%) ts->cis enzyme Prolyl Isomerase (e.g., Cyclophilin) enzyme->ts   Catalyzes (Fast, ~milliseconds)

Caption: Equilibrium and enzymatic catalysis of X-Pro cis-trans isomerization.

Chapter 3: Proline's Dominant Influence on Secondary Structure

Proline's unique constraints ripple through all levels of peptide architecture, defining or disrupting common secondary structural motifs.

3.1 Alpha-Helices: The "Helix Breaker" Proline is often referred to as an "α-helix breaker" for two primary reasons. First, its cyclic structure prevents the backbone nitrogen from participating as a hydrogen bond donor, a critical interaction for stabilizing the α-helical fold. Second, its fixed φ angle, while compatible with the helix, forces a distinct bend or "kink" of about 20-30 degrees in the helical axis. This property is not always disruptive; it is often exploited functionally to create specific structural features in proteins like transmembrane receptors.

3.2 Beta-Turns and Loops Proline is frequently found in β-turns, which are compact structures that reverse the direction of the polypeptide chain. Its restricted φ angle is perfectly suited for the i+1 position of several turn types. Notably, the cis conformation of the X-Pro bond is a defining feature of Type VI β-turns.

3.3 Polyproline Helices (PPI and PPII) Sequences of consecutive proline residues can form unique helical structures devoid of internal hydrogen bonds. The two main types are:

  • Polyproline I (PPI): A right-handed helix containing all cis peptide bonds.

  • Polyproline II (PPII): A left-handed, more extended helix with all trans peptide bonds.

The PPII helix is a particularly important conformation in cell biology. It is a prevalent structure in unfolded proteins and serves as a crucial recognition motif for numerous protein-protein interactions, acting as a flexible, yet specific, docking site for signaling proteins.

3.4 Collagen: The Ultimate Proline-Rich Structure The stability of collagen, the most abundant protein in mammals, is fundamentally dependent on proline and its post-translationally modified form, 4-hydroxyproline. Collagen's structure consists of a triple helix of three polypeptide chains. Each chain adopts a left-handed PPII-like conformation, which is pre-organized by the high content of proline residues. The hydroxylation of proline to hydroxyproline by prolyl hydroxylases is essential; the added hydroxyl groups stabilize the triple helix not by direct hydrogen bonds, but through a network of water-bridged hydrogen bonds and favorable stereoelectronic effects.

Structural Feature Key Proline-Influenced Parameters Functional Implication
α-Helix Kink φ ≈ -65°; ψ ≈ -40°; Introduces ~26° bendCreates specific geometries in folded proteins
β-Turn (Type VI) Requires cis X-Pro bondEnables sharp chain reversal
Polyproline II Helix φ ≈ -75°; ψ ≈ +145°; Left-handed, 3 res/turnRecognition motif for SH3, WW, EVH1 domains
Collagen Triple Helix High Pro & Hyp content; PPII-like chainsProvides exceptional tensile strength to tissues

Chapter 4: Proline-Rich Motifs in Molecular Recognition

The PPII helix formed by proline-rich motifs (PRMs) is a primary mechanism for mediating protein-protein interactions. These motifs are often found in intrinsically disordered regions of proteins and act as flexible tethers that bind to specific recognition domains.

A canonical example is the interaction between a PXXP motif and an SH3 (Src Homology 3) domain. The proline residues of the motif, adopting a PPII conformation, fit into a shallow, hydrophobic groove on the SH3 domain surface. The interaction is primarily driven by van der Waals forces between the proline rings and conserved aromatic residues (e.g., tryptophan) on the SH3 domain. This type of modular interaction is a cornerstone of cellular signal transduction, scaffolding, and cytoskeletal organization.

Diagram: SH3 Domain Recognizing a Proline-Rich Motif This diagram shows the binding of a PXXP motif, in its PPII helical conformation, to the recognition surface of an SH3 domain.

G cluster_prm Proline-Rich Motif (PXXP) sh3_surface Hydrophobic Binding Surface (Conserved Trp, Tyr residues) p1 Pro1 p1->sh3_surface van der Waals contacts x1 Xaa p1->x1 PPII Helix x2 Xaa x1->x2 PPII Helix p2 Pro2 x2->p2 PPII Helix p2->sh3_surface van der Waals contacts

Caption: A PXXP motif in a PPII helix docks onto an SH3 domain.

Chapter 5: Proline in Drug Design and Discovery

The conformational rigidity imparted by proline is a highly valuable asset in rational drug design. By incorporating proline or its synthetic analogs into peptide-based drug candidates, medicinal chemists can "lock" the molecule into a bioactive conformation. This strategy, known as conformational constraint, reduces the entropic penalty of binding to a target receptor, often leading to a dramatic increase in binding affinity and specificity.

Proline analogs, with substituents on the pyrrolidine ring, offer even finer control. For example, 4-fluoroproline can be used to bias the ring pucker and the cis/trans ratio, further stabilizing a desired structure. This approach has been instrumental in developing peptidomimetics—small molecules that mimic the structure and function of a peptide—with improved stability, bioavailability, and potency. Targeting proline-mediated interactions, such as the PRM-SH3 interface, is an active area of research for developing novel therapeutics for diseases ranging from cancer to viral infections.

Chapter 6: Experimental Methodologies for Characterizing Proline Peptides

A multi-faceted approach is required to fully characterize the structural and dynamic properties of proline-containing peptides.

6.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying proline isomerization in solution. Two-dimensional (2D) experiments can unambiguously distinguish between cis and trans conformers.

Protocol: Distinguishing cis/trans Proline Isomers using 2D ROESY NMR

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O phosphate buffer) to a final concentration of 0.5-5 mM.

  • Rationale for Experiment Choice: Rotating Frame Overhauser Effect Spectroscopy (ROESY) is chosen over the more common NOESY experiment because the Nuclear Overhauser Effect (NOE) can be near zero for peptides of this size, making signals undetectable. The ROESY signal is always positive, avoiding this complication.

  • Data Acquisition: On a calibrated NMR spectrometer, acquire a 2D ROESY spectrum at a constant temperature (e.g., 298 K). Use a spin-lock mixing time of 150-300 ms to allow for magnetization transfer between spatially close protons.

  • Data Processing: Process the acquired data using standard NMR software. This involves applying a window function (e.g., sine-bell) and performing a 2D Fourier transform.

  • Spectral Analysis: The key is to examine specific cross-peaks which report on through-space distances:

    • Cis Isomer: A strong cross-peak between the α-proton of the preceding residue (Hα(i)) and the δ-protons of proline (Hδ(i+1)) is the definitive signature of the cis form. This distance is ~2.1 Å.

    • Trans Isomer: A strong cross-peak between the Hα(i) and the α-proton of proline (Hα(i+1)) is characteristic of the trans form (distance ~2.2 Å). The Hα(i)-Hδ(i+1) distance is much larger (~3.0 Å) in the trans isomer, leading to a very weak or absent cross-peak.

6.2 Circular Dichroism (CD) Spectroscopy CD spectroscopy is an excellent method for rapidly assessing the secondary structure of a peptide in solution, and it is particularly useful for identifying the presence of PPII helices.

Protocol: Detection of Polyproline II Helices via CD Spectroscopy

  • Sample Preparation: Prepare a 20-100 µM solution of the peptide in a non-absorbing buffer (e.g., 10 mM sodium phosphate, pH 7.4).

  • Instrument Setup: Use a calibrated CD spectrometer and a 0.1 cm path length quartz cuvette. Purge the sample chamber with dry nitrogen gas to prevent UV absorption by oxygen.

  • Data Acquisition: Record the CD spectrum from 260 nm to 190 nm. Use a 1 nm bandwidth and average 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer-only blank spectrum from the peptide spectrum. Convert the raw ellipticity (in millidegrees) to Mean Residue Ellipticity ([θ]) to normalize for concentration, path length, and peptide length.

  • Spectral Analysis: A PPII helix exhibits a unique spectroscopic signature: a strong negative band between 195-206 nm and a weak but characteristic positive band near 228 nm. This pattern is easily distinguishable from the double minima of an α-helix (~208 and ~222 nm) or the single minimum of a β-sheet (~218 nm).

6.3 X-Ray Crystallography While challenging, X-ray crystallography provides atomic-resolution snapshots of proline-containing peptides. Co-crystallization with a binding partner, such as an SH3 domain, can be an effective strategy to stabilize a single conformation and promote the growth of high-quality crystals, overcoming issues related to the inherent flexibility of some PRMs.

Diagram: General Workflow for Proline Peptide Characterization

G start Peptide Synthesis & Purification cd CD Spectroscopy start->cd Initial structural assessment nmr 2D NMR (ROESY) start->nmr Solution-state analysis xtal X-Ray Crystallography start->xtal Solid-state analysis (if crystallizable) model Computational Modeling start->model In silico prediction structure Secondary Structure (e.g., PPII Helix?) cd->structure isomer Cis/Trans Ratio & Dynamics nmr->isomer atomic Atomic Resolution Structure xtal->atomic end Structure-Function Hypothesis model->end structure->end isomer->end atomic->end

Technical Guide: The Phenylalanine-Serine (Phe-Ser) Motif in Bioactive Peptide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of peptide therapeutics, the Phenylalanine-Serine (Phe-Ser) motif represents a critical "Janus" interface—a structural junction where high hydrophobicity meets polar reactivity. While Diphenylalanine (FF) is the gold standard for structural rigidity in peptide nanotechnology, the introduction of Serine breaks the symmetry, introducing amphiphilicity and hydrogen-bonding networks essential for solubility and bio-recognition.

This guide analyzes the Phe-Ser motif not merely as a sequence, but as a functional logic gate in drug design. We explore its role in driving supramolecular self-assembly into hydrogels, its sensitivity to chymotrypsin-like proteolysis for controlled release, and the specific synthetic protocols required to harness its potential without racemization.

Physicochemical Basis: The -H Interaction Nexus

The utility of the Phe-Ser motif stems from the competitive equilibrium between two dominant non-covalent forces. Understanding this causality is required for rational design.

The Forces at Play
  • Phenylalanine (Phe, F): Provides the thermodynamic driving force via

    
    -
    
    
    
    T-shaped stacking
    . This interaction dictates the formation of rigid nanotubes or fibrils.
  • Serine (Ser, S): Acts as the "molecular glue" via its hydroxyl (-OH) group. It facilitates lateral hydrogen bonding between fibrils, turning discrete nanotubes into cohesive 3D hydrogel networks.

The "Zipper" Mechanism

In bioactive peptides (e.g., antimicrobial peptides or amyloid inhibitors), the Phe-Ser motif often acts as a "zipper." The Phe residues stack axially to form the spine, while Ser residues project outward to interact with the solvent or lock adjacent strands. This is distinct from Phe-Phe, which often precipitates; Phe-Ser remains solvated enough to form hydrogels.

Visualization of Assembly Logic

PheSer_Assembly Phe Phenylalanine (F) (Hydrophobic Core) Stacking π-π Stacking (Axial Growth) Phe->Stacking Drives Ser Serine (S) (Hydrophilic Interface) HBond Hydrogen Bonding (Lateral Cross-linking) Ser->HBond Facilitates Structure Supramolecular Nanostructure Stacking->Structure Forms Fibrils HBond->Structure Stabilizes Hydrogel Bioactive Hydrogel Structure->Hydrogel Entanglement

Figure 1: The dual-force mechanism driving Phe-Ser supramolecular assembly. Phe drives axial elongation, while Ser enables lateral networking.

Bioactivity and Enzymatic Regulation

The Phe-Ser motif is not pharmacologically inert. It serves as a specific substrate for proteolytic enzymes, a feature that can be exploited for Pro-drug strategies .

Proteolytic Cleavage and Release

Chymotrypsin-like serine proteases exhibit a high specificity for cleaving peptide bonds on the carboxyl side of aromatic residues (Phe, Tyr, Trp).

  • Mechanism: The hydrophobic pocket of the enzyme binds the Phe residue.

  • The Serine Effect: If Serine follows Phenylalanine (F-S bond), the nucleophilic nature of the Serine hydroxyl can influence the hydrolysis rate. In drug delivery, an F-S linker is often used to ensure the payload is released only at sites of high proteolytic activity (e.g., tumor microenvironments or inflammation sites).

Comparative Stability Data

The following table summarizes the stability and structural propensity of Phe-Ser compared to other common motifs.

Motif SequencePrimary InteractionSupramolecular StructureProteolytic Stability (Chymotrypsin)Application
Phe-Phe (FF) Strong

-

stacking
Rigid Nanotubes / CrystalsLow (Rapid cleavage)Structural Scaffolds
Phe-Ser (FS) Amphiphilic (

+ H-bond)
Nanofibrous HydrogelsModerate (Tunable)Drug Delivery / Tissue Eng.
Ser-Phe (SF) Amphiphilic (Inverted)Spherical MicellesModerateEncapsulation
Ala-Ser (AS) H-bonding onlySoluble / AmorphousHigh (No aromatic target)Linkers (Non-cleavable)

Experimental Protocol: Synthesis and Assembly

Trustworthiness Statement: The following protocol is based on Fmoc-SPPS (Solid Phase Peptide Synthesis). A critical failure point in Phe-Ser synthesis is the O-acylation of Serine if the side chain is not properly protected, or racemization during the coupling of the bulky Phenylalanine.

Phase I: Synthesis (Fmoc-SPPS)

Objective: Synthesize H-Phe-Ser-OH with >98% purity.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .

    • Reasoning: 2-CTC allows for the cleavage of the protected peptide fragment under mild acid conditions (1% TFA), preserving the sensitive Serine side chain if needed for further modification.

  • Coupling Serine: Load Fmoc-Ser(tBu)-OH first.

    • Critical Step: Use DIPEA (4 eq) in DCM. Capping with methanol is mandatory to prevent deletion sequences.

  • Coupling Phenylalanine: Couple Fmoc-Phe-OH using DIC/Oxyma Pure.

    • Why Oxyma? It suppresses racemization better than HOBt during the coupling of bulky aromatics like Phe.

  • Cleavage: Use 95% TFA, 2.5% TIS, 2.5% H2O.

    • Note: The tBu protection on Serine is removed here.

Phase II: Supramolecular Assembly (Solvent Switch Method)

Objective: Trigger self-assembly into a hydrogel.

  • Dissolution: Dissolve lyophilized Phe-Ser peptide in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) at 100 mg/mL.

    • Causality: HFIP breaks pre-existing aggregates, ensuring a monomeric starting state.

  • Dilution (The Trigger): Dilute the HFIP stock into deionized water (or PBS) to a final concentration of 5-10 mg/mL.

    • Mechanism: The abrupt change in polarity forces the hydrophobic Phe residues to bury themselves (hydrophobic effect), initiating stacking, while Ser residues interact with water.

  • Maturation: Allow to sit undisturbed for 2-4 hours at 25°C.

Phase III: Characterization Workflow

Protocol_Workflow Sample Lyophilized Peptide (Phe-Ser) TEM TEM/AFM (Morphology Check) Sample->TEM Dry State Rheology Rheology (Viscoelasticity G' > G'') Sample->Rheology Gel State CD Circular Dichroism (Secondary Structure) Sample->CD Dilute Sol ThT ThT Assay (Amyloid Kinetics) Sample->ThT Aggregation Rate TEM->Rheology Confirm Fibrils before Stiffness

Figure 2: Validation workflow. Note: Rheology is the gold standard for hydrogels; G' (Storage Modulus) must exceed G'' (Loss Modulus) by at least one order of magnitude.

Therapeutic Applications

Antimicrobial Peptide (AMP) Mimetics

Short peptides containing Phe-Ser motifs mimic the amphiphilicity of larger AMPs. The Phe inserts into the bacterial lipid bilayer, while the Ser interacts with the phosphate headgroups.

  • Design Rule: Alternating (FS)n sequences are often more effective than block (FFFFSSSS) sequences due to the formation of

    
    -sheet structures that disrupt membranes.
    
Injectable Hydrogels for Tissue Engineering

Because the Phe-Ser assembly is non-covalent, these hydrogels are shear-thinning .

  • Utility: They can be injected via syringe (sol state under shear) and recover into a gel immediately upon placement (gel state at rest). This is ideal for filling irregular tissue defects.

References

  • Gazit, E. (2007). "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization." Chemical Society Reviews. Link

  • Adler-Abramovich, L., et al. (2009). "Self-assembled arrays of peptide nanotubes by vapour deposition." Nature Nanotechnology. Link

  • Fleming, S., & Ulijn, R. V. (2014). "Design of nanostructures based on aromatic peptide amphiphiles." Chemical Society Reviews. Link

  • Makovitzki, A., et al. (2006). "Ultrashort antibacterial and antifungal lipopeptides." Proceedings of the National Academy of Sciences. Link

  • Smith, A. M., et al. (2008). "Fmoc-diphenylalanine self assembles to a hydrogel via a novel architecture based on π–π interlocked β-sheets." Advanced Materials. Link

An In-depth Technical Guide to the Biophysical Characterization of Synthetic Hexapeptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the biophysical characterization of synthetic hexapeptides, tailored for researchers, scientists, and drug development professionals. Our approach moves beyond a simple checklist of techniques, instead focusing on building a self-validating experimental cascade that ensures data integrity and provides deep insights into the peptide's physicochemical properties.

The Foundational Imperative: Why Comprehensive Characterization Matters

Hexapeptides, though small, occupy a critical space in therapeutic and research applications. Their activity is exquisitely linked to their primary sequence, purity, secondary structure, oligomeric state, and binding affinity. A failure to rigorously characterize these attributes can lead to misinterpreted biological data, failed clinical trials, and wasted resources. This guide, therefore, emphasizes a holistic and integrated analytical strategy.

The initial and most critical step is to confirm the identity and purity of the synthesized peptide. This forms the bedrock upon which all subsequent biophysical data is built. Without an accurate understanding of the primary sequence and the presence of any synthesis-related impurities, further characterization is futile.

Stage 1: Primary Structure and Purity Verification

The goal of this stage is to unequivocally confirm that the correct peptide was synthesized and to quantify its purity.

Mass Spectrometry: The Identity Gatekeeper

Mass spectrometry (MS) is the gold standard for verifying the molecular weight of a synthetic peptide. For a hexapeptide, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are typically employed.

Expertise in Practice: The choice between MALDI and ESI often depends on the sample throughput and the desired level of charge state information. ESI-MS can provide multiple charge states, which can be useful for confirming the mass with high accuracy, while MALDI-TOF is often faster for screening large numbers of samples.

Protocol: ESI-MS for Hexapeptide Molecular Weight Verification
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a suitable solvent, typically a mixture of 0.1% formic acid in water and acetonitrile. The final concentration should be in the range of 1-10 µM.

    • Ensure the peptide is fully dissolved to avoid blockages in the infusion line.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

    • Set the ion source to positive ion mode, as peptides readily accept protons.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow to achieve a stable signal.

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a relevant m/z range. For a hexapeptide, a range of 400-1200 m/z is typically sufficient.

  • Data Analysis:

    • Deconvolute the resulting spectrum to determine the neutral mass of the peptide.

    • Compare the experimentally determined mass to the theoretical mass calculated from the amino acid sequence. A mass accuracy of within 5 ppm is generally expected.

High-Performance Liquid Chromatography (HPLC): The Purity Assessor

Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity of synthetic peptides. It separates the target peptide from deletion sequences, incompletely deprotected peptides, and other synthesis-related impurities.

Trustworthiness by Design: A well-developed HPLC method should resolve the main peptide peak from all significant impurities, allowing for accurate quantification of purity. The use of a diode array detector (DAD) can further enhance trust by confirming that the main peak and minor impurity peaks have similar UV spectra, which is characteristic of peptide bonds.

Protocol: RP-HPLC for Hexapeptide Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases to prevent column blockage and baseline noise.

  • Column and Instrument Setup:

    • Use a C18 column, as it is well-suited for the separation of peptides.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Set the detector to monitor absorbance at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, while 280 nm is used if the peptide contains tryptophan or tyrosine residues.

  • Sample Analysis:

    • Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

    • Inject 10-20 µL of the sample.

    • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) to elute the peptide and any impurities.

  • Purity Calculation:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Stage 2: Unveiling the Secondary Structure

Once the peptide's identity and purity are confirmed, the next logical step is to investigate its secondary structure. For a hexapeptide, the conformational landscape can be diverse, ranging from random coils to more defined structures like β-turns or short helical segments.

Circular Dichroism (CD) Spectroscopy: A Window into Folding

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution. It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides.

Causality in Experimentation: The shape of the CD spectrum is directly related to the secondary structure elements present in the peptide. For instance, a strong negative band around 200 nm is characteristic of a random coil, while the presence of a negative band around 215-220 nm can indicate the formation of β-sheet or β-turn structures.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Dissolve Peptide in Buffer (e.g., 10 mM Phosphate) P2 Determine Concentration (e.g., UV-Vis at 280 nm) P1->P2 Accurate concentration is critical A1 Acquire CD Spectrum (190-260 nm) P2->A1 Load into cuvette A2 Acquire Buffer Blank D1 Subtract Buffer Blank A2->D1 Use for correction D2 Convert to Molar Ellipticity D1->D2 D3 Deconvolute Spectrum (e.g., using BeStSel) D2->D3 R1 Structural Conclusion (e.g., Random Coil, β-turn) D3->R1 Interpret secondary structure

Protocol: CD Spectroscopy for Hexapeptide Secondary Structure
  • Sample Preparation:

    • Prepare a peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should have low absorbance in the far-UV region.

    • Accurately determine the peptide concentration using a method such as UV absorbance at 280 nm (if applicable) or by quantitative amino acid analysis.

    • Dilute the peptide to a final concentration of 20-50 µM.

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm) to minimize buffer absorbance.

    • Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

    • Set the spectral range from 260 nm to 190 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the peptide concentration and path length.

    • Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of different secondary structure elements.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic-Level View

For a more detailed, three-dimensional structural analysis, 2D NMR spectroscopy is the most powerful technique. Experiments like TOCSY and NOESY can reveal through-bond and through-space correlations between protons, allowing for the determination of the peptide's conformation in solution.

Stage 3: Quantifying Stability and Interactions

Understanding a peptide's stability and how it interacts with its biological target is paramount for drug development.

Thermal Denaturation: Assessing Structural Stability

By monitoring the change in the CD signal at a specific wavelength as a function of temperature, one can determine the melting temperature (Tm) of the peptide, which is a measure of its conformational stability.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Expertise in Practice: The power of ITC lies in its ability to directly measure the heat of binding, which eliminates the need for labeling or modification of the interacting partners. This provides a true measure of the interaction in solution.

ITC_Principle cluster_setup Experimental Setup cluster_process Titration Process cluster_output Data Output & Analysis Syr Syringe: Hexapeptide Solution Inj Inject Small Aliquots of Peptide into Cell Syr->Inj Cell Sample Cell: Target Molecule (e.g., Protein) Cell->Inj Heat Measure Heat Change (ΔQ) per Injection Inj->Heat Binding Occurs Plot Plot Heat Change vs. Molar Ratio Heat->Plot Fit Fit Data to a Binding Model Plot->Fit Params Determine: Kd, n, ΔH, ΔS Fit->Params

Protocol: ITC for Hexapeptide-Target Interaction
  • Sample Preparation:

    • Dialyze both the peptide and the target molecule extensively against the same buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both components.

    • Degas the samples immediately before use to prevent air bubbles in the cell and syringe.

  • Instrument Setup:

    • Set the experimental temperature to the desired value (e.g., 25 °C).

    • Load the target molecule into the sample cell and the peptide into the injection syringe. The concentration of the peptide in the syringe should be 10-20 times that of the target in the cell.

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the peptide into the sample cell, allowing the system to reach equilibrium after each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of peptide to target.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, n, ΔH).

Data Summary and Interpretation

A key aspect of a comprehensive biophysical characterization is the integration of data from multiple techniques. The results should be presented clearly and concisely to allow for straightforward interpretation.

Table 1: Summary of Biophysical Characterization Data for a Hypothetical Hexapeptide (Hexa-Pep-1)
ParameterMethodResultInterpretation
Identity
Molecular WeightESI-MS749.4 Da (Observed)Matches theoretical mass (749.38 Da)
Purity
PurityRP-HPLC>98%High purity, suitable for further studies
Structure
Secondary StructureCD SpectroscopyMinimum at 202 nmPredominantly random coil in solution
Interaction
Binding Affinity (Kd)ITC1.2 µMModerate affinity for Target X
Stoichiometry (n)ITC0.981:1 binding stoichiometry

Conclusion: An Integrated Approach to Confidence

The biophysical characterization of synthetic hexapeptides is not a linear process but an integrated, iterative workflow. The data from each stage informs the next, building a comprehensive and trustworthy profile of the molecule. By following the principles and protocols outlined in this guide, researchers can ensure the quality of their synthetic peptides and generate robust, reproducible data in their downstream applications.

References

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]

  • Micsonai, A., Wien, F., Kern, D., et al. (2015). BeStSel: a web server for accurate protein secondary structure prediction and fold recognition from the circular dichroism spectra. Nucleic Acids Research, 43(W1), W386–W393. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]

An In-depth Technical Guide on the Enzymatic Stability of Proline-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of therapeutic peptide development, the inherent instability of these molecules in a biological environment presents a formidable challenge. The rapid degradation of peptides by endogenous proteases is a primary contributor to their short in-vivo half-life, limiting their therapeutic efficacy. Among the twenty proteinogenic amino acids, proline stands unique. Its distinctive cyclic structure imposes significant conformational constraints on the peptide backbone, a feature that has been strategically exploited to enhance enzymatic stability. This guide provides a comprehensive exploration of the principles underlying the enzymatic stability conferred by proline residues, methodologies for its evaluation, and the practical implications for drug design and development. We will delve into the causality behind experimental choices, offering field-proven insights to bridge the gap between theoretical knowledge and practical application.

The Proline Shield: A Structural Basis for Enzymatic Resistance

The exceptional stability of proline-containing peptides is not a serendipitous occurrence but rather a direct consequence of proline's unique chemical architecture. Unlike other amino acids, proline's side chain is a five-membered ring that includes the backbone α-amino group. This cyclization has profound stereochemical implications for the peptide chain.

Conformational Rigidity and the Disruption of Protease Recognition

Proteolytic enzymes, by their very nature, possess active sites with specific geometric and electronic requirements for substrate binding and catalysis. The majority of proteases recognize and bind to peptides in an extended β-strand conformation. The incorporation of a proline residue induces a "kink" or a β-turn in the peptide backbone, disrupting this canonical extended conformation. This conformational rigidity sterically hinders the peptide from fitting productively into the active site of many common proteases, such as trypsin and chymotrypsin, thereby reducing the rate of enzymatic cleavage.

The Unique Nature of the Prolyl (X-Pro) Peptide Bond

The peptide bond preceding a proline residue (the X-Pro bond) is conformationally distinct from other peptide bonds. Due to the cyclic nature of proline, the X-Pro bond can exist in both cis and trans conformations with a relatively small energy difference, whereas other peptide bonds strongly favor the trans conformation. Many proteases are stereospecific and can only cleave peptide bonds in the trans conformation. The presence of a significant population of cis X-Pro bonds effectively reduces the concentration of the cleavable substrate, thereby slowing down the degradation process.

Furthermore, the nitrogen atom in the prolyl peptide bond is a secondary amine, lacking the hydrogen atom that is typically present in other peptide bonds. This absence of a hydrogen bond donor capability further alters the interaction of the peptide with the active sites of proteases, contributing to its resistance to cleavage.

Key Proteases in Proline-Containing Peptide Metabolism

While proline confers broad resistance to many endopeptidases and exopeptidases, specific enzymes have evolved to cleave proline-containing peptides. Understanding these enzymes is critical for accurately assessing the stability of a proline-containing drug candidate.

Prolyl Endopeptidases (PEPs)

PEPs are a class of serine proteases that specifically cleave peptide bonds on the carboxyl side of proline residues. These enzymes are widely distributed in the human body and play a role in the metabolism of proline-containing neuropeptides and hormones.

Dipeptidyl Peptidase-IV (DPP-IV/CD26)

DPP-IV is a serine exopeptidase that cleaves dipeptides from the N-terminus of peptides, but only if the penultimate residue is a proline or alanine. This enzyme is of particular importance in the metabolism of incretin hormones like glucagon-like peptide-1 (GLP-1), and its inhibition is a key strategy in the treatment of type 2 diabetes.

Experimental Workflow for Assessing Enzymatic Stability

A robust and well-designed in-vitro stability assay is a cornerstone of preclinical peptide development. The following section outlines a comprehensive workflow for evaluating the stability of proline-containing peptides against relevant proteases. This protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity.

Diagram of the Experimental Workflow

Enzymatic Stability Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Stability Assay cluster_analysis Phase 3: Analysis & Data Interpretation Peptide_Synthesis Peptide Synthesis & Purification Incubation_Setup Incubation Setup: - Peptide - Enzyme - Buffer Peptide_Synthesis->Incubation_Setup Enzyme_Procurement Enzyme Procurement & Characterization Enzyme_Procurement->Incubation_Setup Reagent_Preparation Buffer & Reagent Preparation Reagent_Preparation->Incubation_Setup Time_Course Time-Course Sampling Incubation_Setup->Time_Course Incubate at 37°C Reaction_Quench Reaction Quenching Time_Course->Reaction_Quench e.g., acid or organic solvent Analytical_Method Analytical Method: - RP-HPLC - LC-MS/MS Reaction_Quench->Analytical_Method Data_Analysis Data Analysis: - Peak Integration - Half-life Calculation Analytical_Method->Data_Analysis Metabolite_ID Metabolite Identification Data_Analysis->Metabolite_ID

Caption: Workflow for in-vitro enzymatic stability assessment of peptides.

Detailed Step-by-Step Methodology

3.2.1. Materials and Reagents

  • Test Peptide: Synthesized and purified to >95% purity.

  • Enzymes: Recombinant human proteases (e.g., DPP-IV, NEP).

  • Buffer: Phosphate-buffered saline (PBS) or Tris-HCl, pH 7.4.

  • Quenching Solution: 10% Trifluoroacetic acid (TFA) or Acetonitrile.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, and a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

3.2.2. Protocol

  • Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO).

  • Enzyme Working Solution Preparation: Prepare a working solution of the enzyme in the assay buffer. The final enzyme concentration should be empirically determined to achieve a degradation rate that can be monitored over a convenient time course (e.g., 0-120 minutes).

  • Assay Incubation:

    • In a microcentrifuge tube, add the assay buffer.

    • Add the peptide stock solution to achieve a final concentration of, for example, 100 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme working solution.

  • Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Control Samples:

    • T=0 Control: Add the quenching solution before adding the enzyme to represent 100% of the intact peptide.

    • No-Enzyme Control: Incubate the peptide in the assay buffer without the enzyme to assess non-enzymatic degradation.

  • Analysis by RP-HPLC:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Monitor the disappearance of the parent peptide peak and the appearance of metabolite peaks over time.

    • Integrate the peak area of the parent peptide at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent peptide against time.

    • Calculate the half-life (t½) of the peptide from the slope of the linear portion of the natural logarithm of the percentage of remaining peptide versus time.

Metabolite Identification by LC-MS/MS

To understand the specific cleavage sites, LC-MS/MS analysis is indispensable. By comparing the fragmentation patterns of the parent peptide with those of the newly formed metabolites, the exact location of enzymatic cleavage can be determined. This information is invaluable for guiding further optimization of the peptide's structure to enhance stability.

Data Presentation and Interpretation

For clarity and comparative purposes, quantitative stability data should be presented in a tabular format.

Peptide CandidateProline PositionTest EnzymeHalf-life (t½) in minutesPrimary Cleavage Site
Peptide A2DPP-IV15N-terminal dipeptide
Peptide B (Proline-modified)2 (N-methylated)DPP-IV>240No significant cleavage
Peptide C5Neprilysin45C-terminal to Phe
Peptide D (Proline-substituted)5Neprilysin180C-terminal to Phe (reduced rate)

This is a representative table. Actual data will vary based on the specific peptide and enzyme.

Advanced Strategies for Enhancing Proline-Mediated Stability

While the inherent properties of proline offer a significant stability advantage, further chemical modifications can be employed to amplify this effect.

  • N-methylation of the Prolyl Peptide Bond: Introducing a methyl group to the nitrogen of the X-Pro bond can lock it into the trans conformation, further increasing resistance to proteases that require the cis conformation.

  • Proline Analogs: The incorporation of non-natural proline analogs with altered ring sizes or substitutions can further restrict the peptide backbone's flexibility, enhancing its resistance to enzymatic degradation.

Conclusion: The Indispensable Role of Proline in Modern Peptide Drug Design

The strategic incorporation of proline residues is a powerful and well-established approach to mitigating the enzymatic instability of therapeutic peptides. A thorough understanding of the structural basis for proline's protective effects, coupled with robust in-vitro stability assessment, is paramount for the successful development of next-generation peptide therapeutics. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals to navigate the complexities of peptide stability and unlock the full therapeutic potential of these promising molecules.

References

  • Drucker, D. J. (2007). Dipeptidyl peptidase-4 inhibition and the treatment of type 2 diabetes: preclinical biology and mechanisms of action. Nature Clinical Practice Endocrinology & Metabolism, 3(11), 779-789. [Link]

Methodological & Application

Application Note: Advanced Cell-Based Characterization of Proline-Rich Peptides (PrAMPs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Trojan Horse" Mechanism

Proline-rich peptides (PRPs), particularly Proline-rich Antimicrobial Peptides (PrAMPs) like oncocin, bactenecin, and apidaecin, represent a paradigm shift in peptide therapeutics. Unlike cationic host defense peptides (HDPs) that function via membrane lysis (the "shredder" mechanism), PRPs typically adopt a Polyproline-II (PPII) helical structure. They utilize a non-lytic "Trojan Horse" strategy: entering bacterial cells via specific transporters (e.g., SbmA, MdtM) and inhibiting intracellular targets like the 70S ribosome or DnaK chaperone.

The Assay Challenge: Standard membrane permeability assays (e.g., SYTOX Green uptake) often yield false negatives for PRPs because these peptides do not disrupt the membrane. Furthermore, their efficacy is highly dependent on the metabolic state of the target cell and the expression of specific transport proteins.

This guide details optimized protocols for handling, quantifying, and functionally validating PRPs, ensuring scientific rigor and reproducibility.

Critical Handling & Quantification

Expert Insight: Standard peptide quantification relies on Tryptophan/Tyrosine absorbance at 280 nm. PRPs often lack these residues. Relying on A280 will lead to gross concentration errors.

Protocol A: Gravimetric & Elemental Quantification
  • Lyophilization: Ensure peptide is fully lyophilized from a volatile buffer (e.g., ammonium bicarbonate).

  • Solubilization: Dissolve the peptide in 0.01% Acetic Acid in sterile water.

    • Reasoning: Proline residues can induce aggregation; slight acidification promotes repulsion and solubility.

  • Quantification Method:

    • Primary: Amino Acid Analysis (AAA) is the gold standard for PRPs.

    • Secondary (Routine): Measure absorbance at 205 nm (peptide bond), not 280 nm. Use the Scopes method:

      
      
      Note: If Trp/Tyr are absent, simplified extinction coefficients for the peptide bond must be calculated based on sequence length.
      

Bacterial Uptake & Efficacy Assays

Objective: Determine efficacy while validating the transporter-mediated entry mechanism.

Diagram: PrAMP Mechanism of Action

The following diagram illustrates the critical SbmA-dependent entry and ribosomal targeting.

PrAMP_Mechanism Peptide Proline-Rich Peptide (PPII Helix) OuterMem Outer Membrane Peptide->OuterMem Passive/Self-promoted SbmA SbmA Transporter (Inner Membrane) OuterMem->SbmA Periplasmic Space Cytosol Bacterial Cytosol SbmA->Cytosol Active Transport (Energy Dependent) Ribosome 70S Ribosome (Exit Tunnel) Cytosol->Ribosome Binding Halt Translation Arrest (Bacteriostasis) Ribosome->Halt Inhibition

Figure 1: The PrAMP internalization pathway. Unlike lytic peptides, PrAMPs require the SbmA transporter to access the cytosol where they bind the ribosomal exit tunnel.

Protocol B: Transporter-Competent MIC Assay

Standard Mueller-Hinton Broth (MHB) is acceptable, but nutrient-rich conditions can sometimes repress transporter expression or contain competing peptides.

  • Strain Selection:

    • Test Strain: E. coli BW25113 (Wild Type).

    • Negative Control: E. coli BW25113

      
      sbmA (Knockout strain).
      
    • Validation: The MIC for the

      
      sbmA strain should be significantly higher (>16-32x) than the WT if the peptide follows the PrAMP mechanism (Krizsan et al., 2014).
      
  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in MHB-II.
      
  • Peptide Addition:

    • Add PRP in serial dilutions (e.g., 0.5 to 64

      
      M) in polypropylene 96-well plates (polystyrene binds hydrophobic peptides).
      
  • Incubation: 18–24 hours at 37°C.

  • Readout: Measure

    
    .
    
    • Note: PrAMPs are often bacteriostatic. Clear wells may contain viable cells. To distinguish bacteriostatic vs. bactericidal, plate 10

      
      L from clear wells onto agar.
      

Mechanism of Action: In Vivo Translation Inhibition

Objective: Confirm the peptide targets protein synthesis rather than membrane integrity.

Protocol C: The GFP Reporter Assay

This assay differentiates between membrane lysis (immediate loss of signal/gradients) and translation inhibition (gradual halt in GFP production).

  • Reporter Strain: Use E. coli transformed with an IPTG-inducible GFP plasmid (e.g., pGFPuv).

  • Induction:

    • Grow cells to early log phase.

    • Add IPTG (0.1–1 mM) to induce GFP expression.

    • Immediately add the PRP at

      
       MIC.
      
  • Kinetics Measurement:

    • Monitor Fluorescence (Ex 395 nm / Em 509 nm) and OD600 every 15 minutes for 2 hours.

  • Data Analysis:

    • Calculate Specific Fluorescence (

      
      ).
      
    • Result Interpretation:

      • Translation Inhibitor (PrAMP): OD growth slows, and Specific Fluorescence halts or decreases relative to untreated control (protein synthesis stops).

      • Membrane Lytic Agent: OD drops abruptly (lysis) or fluorescence leaks into supernatant.

Mammalian Safety & Selectivity

Expert Insight: A critical advantage of PrAMPs is their low toxicity to mammalian cells. However, high proline content can sometimes trigger immunogenic responses or interact with SH3 domains in eukaryotic signaling pathways.

Protocol D: Metabolic vs. Membrane Integrity Assay

Run these assays in parallel on HEK293 (Kidney) or HepG2 (Liver) cells.

ParameterAssay TypeReagentPurpose
Metabolic Activity Reduction PotentialResazurin (AlamarBlue)Measures mitochondrial health. PrAMPs should show minimal reduction.
Membrane Integrity Enzyme LeakageLDH (Lactate Dehydrogenase)Measures pore formation. PrAMPs should show near-zero LDH release.
  • Seeding: Seed

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment: Wash cells with serum-free media (serum proteases can degrade peptides). Add PRP (up to 100

    
    M). Incubate 4h (acute) or 24h (chronic).
    
  • Multiplex Readout:

    • Transfer 50

      
      L supernatant to a new plate for LDH Assay  (follow kit instructions).
      
    • Add Resazurin to remaining cells. Incubate 1–4h. Measure Fluorescence (Ex 560 / Em 590).

Experimental Workflow Summary

Workflow Start Peptide Synthesis & Purification QC QC: AAA or A205 (Not A280) Start->QC MIC MIC Assay (WT vs u0394sbmA) QC->MIC Decision Is u0394sbmA MIC >> WT MIC? MIC->Decision MoA Translation Inhibition (GFP Reporter) Decision->MoA Yes (Transporter Dependent) Fail Re-evaluate Sequence (Likely Lytic/Non-specific) Decision->Fail No (Non-specific) Tox Mammalian Safety (LDH/Resazurin) MoA->Tox

Figure 2: Decision tree for characterizing Proline-Rich Peptides. The differential activity between Wild Type and Transporter-deficient strains is the primary "Go/No-Go" gate.

References

  • Scocchi, M., et al. (2011). The proline-rich antibacterial peptide Bac7 binds to and inhibits the ribosome. Antimicrobial Agents and Chemotherapy.

  • Krizsan, A., et al. (2014). Insect-derived proline-rich antimicrobial peptides kill bacteria by inhibiting bacterial protein translation at the 70S ribosome. Angewandte Chemie International Edition.

  • Graf, M., & Wilson, D. N. (2019). Intracellular cleavage of the proline-rich antimicrobial peptide Bac7. Nature Microbiology.

  • Mattiuzzo, M., et al. (2007). Role of the Escherichia coli SbmA protein in the mechanism of action of the proline-rich peptide Bac7. Molecular Microbiology.

  • Hansen, A., et al. (2012). The proline-rich antimicrobial peptide Oncocin targets the ribosome exit tunnel. ChemBioChem.

Application Note: Evaluation of Intestinal Permeability for Proline-Rich Hexapeptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The hexapeptide H-Pro-Pro-Gly-Phe-Ser-Pro-OH (PPGFSP) presents a distinct pharmacokinetic challenge. While its molecular weight (~614 Da) places it outside the traditional "Rule of 5" for small molecules, its specific amino acid composition suggests unique transport characteristics.

The high proline content (50% of residues) imparts structural rigidity, potentially reducing the entropic cost of binding to transporters, yet also reducing hydrogen bond potential compared to linear chains. Furthermore, the N-terminal Pro-Pro motif typically confers resistance to non-specific aminopeptidases, suggesting that low bioavailability may be driven by permeability limitations rather than metabolic instability.

This Application Note details a rigorous workflow to determine the Apparent Permeability Coefficient (


) of PPGFSP using the Caco-2 cell model, the gold standard for predicting human intestinal absorption.

Pre-Experimental Physicochemical Profiling

Before initiating cell-based assays, the following parameters must be established to ensure assay validity.

Structural Analysis
  • Sequence: Pro-Pro-Gly-Phe-Ser-Pro

  • Detection Challenge: This peptide lacks Tryptophan (Trp) and Tyrosine (Tyr). Consequently, UV absorbance at 280 nm is negligible. LC-MS/MS is mandatory for quantification; UV detection at 214 nm (peptide bond) is too non-specific for complex biological matrices.

  • Hydrophobicity: The Phenylalanine (Phe) residue provides a lipophilic anchor, but the overall character is hydrophilic.

Stability Validation (Non-Negotiable)

Peptides often degrade in the presence of brush-border enzymes expressed by Caco-2 cells. Protocol: Incubate 10 µM PPGFSP in HBSS (pH 7.4) with Caco-2 cell lysate for 120 minutes at 37°C. Acceptance Criteria: >85% parent compound remaining. If stability is <50%, enzyme inhibitors (e.g., Diprotin A for DPPIV) must be added to the transport buffer.

Experimental Workflow Visualization

The following diagram outlines the critical path for the permeability study, highlighting decision nodes based on stability and integrity data.

G Start Start: PPGFSP Synthesis StabCheck Stability Assay (HBSS + Cell Lysate) Start->StabCheck Decision1 Stable > 85%? StabCheck->Decision1 AddInhib Add Protease Inhibitors Decision1->AddInhib No CacoPrep Caco-2 Monolayer (21-Day Culture) Decision1->CacoPrep Yes AddInhib->CacoPrep TEER Integrity Check (TEER > 300 Ω·cm²) CacoPrep->TEER Transport Bi-Directional Transport (A-to-B and B-to-A) TEER->Transport Pass Analysis LC-MS/MS Quantification Transport->Analysis Calc Calculate Papp & Efflux Ratio Analysis->Calc

Figure 1: Decision-tree workflow for peptide permeability assessment. Note the critical stability checkpoint prior to cell exposure.

Core Protocol: Caco-2 Permeability Assay

Materials & Reagents
  • Cell Line: Caco-2 (ATCC HTB-37), passage 30–60.

  • Transport Buffer: Hank’s Balanced Salt Solution (HBSS) + 10 mM HEPES (pH 7.4) or MES (pH 6.0 for apical side if testing proton-dependence).

  • Internal Standard:

    
    -labeled Proline or a structural analog (e.g., Enalaprilat).
    
  • Integrity Marker: Lucifer Yellow (LY).

Monolayer Preparation
  • Seed Caco-2 cells at

    
     cells/cm² on polycarbonate Transwell® inserts (0.4 µm pore size).
    
  • Culture for 21 days to ensure full differentiation and tight junction formation.

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Only monolayers with TEER > 300 Ω·cm² are viable for peptide testing.

Transport Experiment Steps

This protocol utilizes a pH gradient (Apical pH 6.0 / Basolateral pH 7.4) to mimic the physiological transition from the jejunum to the blood, and to assess potential PepT1 activity (though unlikely for a hexapeptide).

  • Equilibration: Wash monolayers twice with pre-warmed HBSS. Incubate for 30 min at 37°C.

  • Dosing (Apical to Basolateral - A>B):

    • Replace Apical buffer with 10 µM PPGFSP + 100 µM Lucifer Yellow in HBSS (pH 6.0).

    • Replace Basolateral buffer with fresh HBSS (pH 7.4).

  • Dosing (Basolateral to Apical - B>A):

    • Perform in separate wells to assess efflux ratios (P-gp substrate potential).

  • Sampling:

    • Withdraw 100 µL from the receiver compartment at T=30, 60, 90, and 120 min.

    • Immediately replace with 100 µL fresh pre-warmed buffer to maintain hydrostatic pressure.

  • Termination: At T=120, sample the donor compartment to calculate mass balance (recovery).

Analytical Methodology: LC-MS/MS

Due to the lack of UV chromophores, Mass Spectrometry is the only reliable detection method.

Instrument Parameters
  • System: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: ESI Positive Mode.

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7µm). Note: Use a column compatible with 100% aqueous mobile phases if initial retention is poor.

MRM Transitions (Theoretical)
  • Precursor Ion (Q1):

    
    
    
  • Product Ions (Q3):

    • Quantifier:

      
       (Proline immonium ion - common for Pro-rich peptides).
      
    • Qualifier:

      
       (y-series fragment, likely Phe-Ser-Pro).
      
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 3 minutes. (Peptides elute earlier than lipophilic drugs).

Data Analysis & Interpretation

Calculation of

The apparent permeability coefficient (


) is calculated using the equation:


ParameterDefinitionUnit
dQ/dt Rate of permeation (slope of cumulative amount vs. time)

A Surface area of the insert

C₀ Initial donor concentration

Interpreting the Results

(cm/s)
ClassificationPrediction for PPGFSP

High PermeabilityUnlikely. Requires active transport.

Moderate PermeabilityPossible. If paracellular transport is efficient.

Low PermeabilityProbable. Typical for hydrophilic peptides > 500 Da.
Efflux Ratio (ER)


  • ER > 2.0 indicates active efflux (e.g., P-gp or BCRP substrate).

  • ER < 2.0 suggests passive diffusion.

Troubleshooting & Quality Control

  • Low Recovery (< 70%):

    • Cause: Non-specific binding to plasticware or cellular metabolism.

    • Solution: Use low-binding plates and add BSA (0.1%) to the receiver buffer (if compatible with LC-MS) or use glass inserts.

  • High Lucifer Yellow Leakage (> 1%):

    • Cause: Monolayer disrupted during washing or toxic effect of peptide.

    • Solution: Discard well data. Re-evaluate peptide cytotoxicity (MTT assay).

  • Carryover in LC-MS:

    • Cause: Proline-rich peptides can be "sticky" on C18 columns.

    • Solution: Add a "sawtooth" wash step (95% ACN) between injections.

References

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.

  • US Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry.

  • Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.

Application Note: Mapping Kinin-Kallikrein Metabolic Flux using H-Pro-Pro-Gly-Phe-Ser-Pro-OH (Bradykinin 2-7)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of inflammatory signaling and cardiovascular homeostasis, the Kinin-Kallikrein System (KKS) plays a pivotal role. While most research focuses on the active agonists Bradykinin (BK) and Des-Arg⁹-Bradykinin, the metabolic deactivation of these peptides is equally critical for signal termination.

H-Pro-Pro-Gly-Phe-Ser-Pro-OH (Sequence: PPGFSP ), identified as Bradykinin (2-7) , serves as a highly specific tool for dissecting these deactivation pathways. It represents the downstream metabolite resulting from the sequential action of Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP).

This guide details the utility of PPGFSP not as a receptor agonist, but as a chemometric probe to quantify the metabolic flux of inflammatory signaling. By monitoring the generation of PPGFSP, researchers can precisely determine the contribution of specific metalloproteases in tissue samples or cell cultures.

Scientific Background: The Logic of Degradation

To use PPGFSP effectively, one must understand its origin. Bradykinin signaling is transient; its half-life is less than 30 seconds in plasma due to rapid enzymatic degradation. The accumulation of specific fragments acts as a "molecular footprint" of the enzymes active in the system.

The Metabolic Cascade
  • Bradykinin (1-9) is the primary agonist for the B2 receptor (constitutive).

  • ACE (Kininase II) cleaves the Pro⁷-Phe⁸ bond, removing the C-terminal Phe-Arg. This yields BK(1-7) and inactivates B2 signaling.

  • Aminopeptidase P (APP) cleaves the N-terminal Arg¹-Pro² bond.

  • Convergence: When BK(1-7) (the ACE product) is acted upon by APP, it releases the N-terminal Arginine, yielding BK(2-7) (PPGFSP).

Therefore, PPGFSP is the specific biomarker for the combined, sequential activity of ACE and APP.

Pathway Visualization

The following diagram illustrates the positioning of PPGFSP within the Kinin metabolic landscape.

KininMetabolism BK Bradykinin (1-9) (Active B2 Agonist) BK1_7 Bradykinin (1-7) (Inactive) BK->BK1_7 Cleavage @ Pro7-Phe8 BK2_9 Bradykinin (2-9) (Weak/Inactive) BK->BK2_9 Cleavage @ Arg1-Pro2 PPGFSP This compound (BK 2-7 / Terminal Marker) BK1_7->PPGFSP APP Cleavage BK2_9->PPGFSP ACE Cleavage ACE ACE (Kininase II) APP Aminopeptidase P (APP)

Figure 1: The convergence of ACE and Aminopeptidase P pathways results in the formation of this compound (BK 2-7).

Applications and Experimental Design

Application A: Differential Protease Activity Assay

Objective: Distinguish between ACE-dominant and APP-dominant degradation in pathological tissue (e.g., lung fibrosis, angioedema).

Rationale:

  • If ACE is the sole active enzyme, BK(1-7) accumulates.

  • If APP is the sole active enzyme, BK(2-9) accumulates.

  • If Both are active, PPGFSP (BK 2-7) accumulates.

By spiking synthetic Bradykinin into a sample and measuring the ratio of these three fragments using PPGFSP as a standard, you can map the enzymatic landscape.

Application B: Negative Control for B2 Receptor Assays

Objective: Validate the specificity of B2 receptor antagonists or novel agonists. Rationale: PPGFSP shares the core "Pro-Pro-Gly-Phe-Ser-Pro" motif with Bradykinin but lacks the critical C-terminal Phenylalanine and Arginine residues required for receptor docking. It serves as an ideal structural negative control to prove that observed effects are due to the full-length peptide and not non-specific interactions with the mid-region sequence.

Detailed Protocol: LC-MS/MS Metabolic Flux Analysis

This protocol describes the use of this compound as an analytical standard to quantify Kinin degradation kinetics.

Materials Required
  • Substrate: Bradykinin Acetate (High Purity).

  • Reference Standard: this compound (Synthetic, >95% purity).

  • Internal Standard: Deuterated BK or similar peptide (e.g., Angiotensin II) for normalization.

  • Enzyme Inhibitors (for validation):

    • Captopril (ACE inhibitor).

    • Apstatin (Aminopeptidase P inhibitor).

  • Matrix: Plasma, Serum, or Tissue Homogenate (in PBS).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

Step-by-Step Methodology
Phase 1: Standard Curve Preparation
  • Prepare a stock solution of This compound at 1 mg/mL in 50:50 Water:Acetonitrile.

  • Perform serial dilutions to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Critical Step: Ensure the peptide is fully solubilized; the high proline content can lead to secondary structure formation. Vortex vigorously.

Phase 2: Enzymatic Reaction
  • Aliquot 100 µL of biological sample (e.g., human plasma) into 1.5 mL Eppendorf tubes.

  • Control Group: Add 10 µL of vehicle (PBS).

  • Inhibitor Groups: Add 10 µL of Captopril (10 µM final) or Apstatin (10 µM final) to respective tubes. Incubate for 15 minutes at 37°C.

  • Initiation: Add 10 µL of Bradykinin substrate (100 µM final concentration) to all tubes.

  • Incubation: Incubate at 37°C for defined time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: At each time point, remove 20 µL of the reaction mixture and immediately dispense into 80 µL of ice-cold Quenching Solution . Vortex for 30 seconds.

Phase 3: Sample Processing
  • Centrifuge quenched samples at 10,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to LC-MS vials.

Phase 4: LC-MS/MS Analysis

Instrument Parameters (Example for Triple Quadrupole):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes.

MRM Transitions (Must be empirically optimized): Since PPGFSP is a hexapeptide, calculate the precursor ion


.
  • MW of PPGFSP ≈ 612.68 g/mol .

  • Precursor Ion (m/z): ~613.7.

  • Monitor specific fragments (y-ions) generated by the cleavage of the Pro-Pro or Phe-Ser bonds.

Data Interpretation Table
ObservationDominant Enzyme ActivityPhysiological Implication
High BK(1-7) / Low PPGFSPACE (High), APP (Low)Classic RAAS activation; potential hypertension context.
High BK(2-9) / Low PPGFSPAPP (High), ACE (Low)Alternative degradation; often seen when ACE is inhibited (e.g., patient on lisinopril).
High PPGFSP (BK 2-7) ACE + APP (Both Active)Rapid clearance state; highly efficient termination of inflammation.
High Intact Bradykinin Enzyme Inhibition Failure of degradation mechanisms; risk of angioedema.

Troubleshooting & Critical Considerations

Peptide Stability

The sequence Pro-Pro-Gly-Phe-Ser-Pro is relatively resistant to non-specific degradation due to the high proline content and the "Pro-Pro" N-terminus, which protects against many general aminopeptidases. However, it is a substrate for Prolyl Oligopeptidase (POP) .

  • Validation: If PPGFSP levels decline over long incubations (>2 hours), include a POP inhibitor (e.g., Z-Pro-prolinal) to verify stability.

Solubility

While generally soluble in water, the hydrophobic patch (Phe) and rigid Prolines can cause aggregation.

  • Recommendation: Always include a small percentage of organic solvent (5-10% Acetonitrile) in stock solutions.

Isomeric Interference

Ensure your LC method separates PPGFSP from other similar fragments (e.g., BK 1-6). The retention time of PPGFSP should be established using the pure synthetic standard This compound .

References

  • Moreau, M. E., et al. (2005). "The kallikrein-kinin system: current and future pharmacological targets." Journal of Pharmacological Sciences.

  • Skidgel, R. A., & Erdös, E. G. (1998). "Cellular carboxypeptidases." Immunological Reviews. (Foundational text on Kinin metabolism and ACE/APP interactions).

  • Dendorfer, A., et al. (2001). "Kinin degradation in human plasma and serum." British Journal of Pharmacology. (Details the specific cleavage sites producing BK 1-7 and BK 2-7).

  • PubChem Compound Summary. "Bradykinin 2-7". (For chemical structure verification).

Disclaimer: This application note is for research use only. The peptide this compound is not approved for diagnostic or therapeutic use in humans.

In vivo administration protocol for H-Pro-pro-gly-phe-ser-pro-OH in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the peptide H-Pro-Pro-Gly-Phe-Ser-Pro-OH. I'm conducting targeted Google searches to find synonyms, properties, and known in vivo administration protocols for it. Additionally, I am seeking best practices and guidelines for in vivo peptide administration in general.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. I'm moving beyond basic searches. I'm focusing on solubility, stability, and administration routes for this compound in mice and rats, keeping these animal models in mind. I'm also looking into potential biological targets and mechanisms. Pharmacokinetics and toxicology data are my current research focus. My goal is to synthesize the information to build an application note and protocol.

Defining Research Scope

I'm now defining the scope of my research. I've initiated targeted Google searches for information on the peptide this compound, focusing on synonyms, properties, and known in vivo administration protocols. I am simultaneously looking for best practices for in vivo peptide administration in mice and rats, emphasizing solubility, stability, and administration routes. Concurrently, I'm investigating biological targets, mechanisms of action, pharmacokinetics, and toxicology. I intend to build an application note and protocol. I will include the peptide's characteristics, handling, and a step-by-step protocol. Tables will summarize quantitative data, and I'll create a Graphviz diagram. I'll add in-text citations and a comprehensive reference list, too!

Application Note: Precision Immunoassay Design – Engineering Robust Peptide-Based ELISAs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Peptidomics

While whole-protein ELISAs remain the standard for broad detection, peptide-based ELISAs offer a distinct advantage: epitope precision . By utilizing synthetic peptides (typically 10–25 amino acids), researchers can differentiate between highly homologous proteins, detect specific post-translational modifications (PTMs) like phosphorylation or citrullination, and map specific antibody responses in vaccine development.

However, peptides present unique physicochemical challenges. Their small size often leads to poor adsorption on polystyrene plates and epitope masking due to steric hindrance. This guide outlines a high-fidelity workflow to overcome these limitations using oriented immobilization strategies .

Phase I: Strategic Peptide Engineering

The success of a peptide ELISA is determined before the pipette touches the plate. It begins with the design of the antigen.

Sequence and Spacers

Unlike large proteins, peptides lack the bulk to project epitopes away from the solid phase. If a peptide is coated directly, the antibody binding site may be inaccessible.

  • The Spacer Requirement: A hydrophilic linker is mandatory to distance the recognition sequence from the carrier or plate surface.

    • Recommendation: Use a flexible linker such as SGSG (Serine-Glycine) or an aminohexanoic acid (Ahx) spacer.

    • Polyethylene Glycol (PEG): For highly hydrophobic peptides, a PEG-spacer improves solubility and reduces non-specific binding.

  • Purity Standards: For immunological assays, peptide purity must be >85% . Lower purity introduces truncated sequences (deletion sequences) that compete for plate binding sites but lack the full epitope, reducing assay sensitivity.

Biotinylation vs. Direct Adsorption

Direct Adsorption (Passive): Relying on hydrophobic interactions to bind small peptides to polystyrene is unreliable. Small peptides often wash off during blocking or bind in an orientation that hides the epitope. Directed Capture (Active): The industry gold standard is biotinylation .

  • N-Terminus vs. C-Terminus: Biotinylate the terminus furthest from the critical epitope. If the antibody recognizes the N-terminus, place the Biotin-Linker at the C-terminus.

Phase II: Surface Chemistry & Immobilization Workflow

To ensure high signal-to-noise ratios, we utilize a Streptavidin-Biotin Capture System . This system guarantees that every peptide is oriented correctly, projecting the epitope into the solution phase.

Workflow Visualization

The following diagram illustrates the critical difference between passive adsorption and the recommended oriented capture method.

PeptideOrientation cluster_0 Method A: Passive Adsorption (High Risk) cluster_1 Method B: Streptavidin-Biotin Capture (Recommended) Random Random Orientation (Epitope Masked) Wash Desorption during Wash Random->Wash instability Plate Streptavidin Coated Plate Biotin Biotin-Linker-Peptide Plate->Biotin High Affinity (Kd=10^-15 M) Complex Oriented Complex (Epitope Exposed) Biotin->Complex

Figure 1: Comparison of immobilization strategies. Method B ensures the peptide projects away from the surface, maximizing antibody access.

Phase III: Validated Experimental Protocol

Assay Format: Indirect ELISA (Streptavidin-Capture) Target: Detection of Serum IgG against Target Peptide X.

Reagents Required
  • Coating Buffer: Carbonate-Bicarbonate Buffer, pH 9.6.

  • Blocking Buffer: 5% BSA in PBS-T (BSA is preferred over milk for biotin assays to avoid endogenous biotin interference).

  • Wash Buffer: PBS + 0.05% Tween-20 (PBS-T).

  • Capture Protein: Streptavidin (SA), molecular biology grade.

  • Antigen: Biotinylated Target Peptide (reconstituted in sterile water/DMSO).

Step-by-Step Methodology
Step 1: Streptavidin Coating (The Anchor)
  • Dilute Streptavidin to 5 µg/mL in Coating Buffer.

  • Dispense 100 µL/well into a 96-well high-binding microplate (e.g., Corning Costar or Nunc MaxiSorp).

  • Seal and incubate overnight at 4°C .

    • Why: Passive adsorption of the large Streptavidin protein is highly efficient and stable on high-bind plates.

Step 2: Blocking
  • Wash plate 3x with Wash Buffer (300 µL/well).

  • Add 200 µL/well of Blocking Buffer.

  • Incubate for 2 hours at Room Temperature (RT) .

    • Critical: This blocks remaining hydrophobic sites on the plastic, not the Streptavidin.

Step 3: Peptide Capture
  • Wash plate 3x.

  • Dilute Biotinylated Peptide to 1 µg/mL in PBS (no Tween).

  • Add 100 µL/well . Incubate 1 hour at RT on a shaker (300 rpm).

    • Mechanism: The Streptavidin-Biotin bond forms rapidly (

      
      ). This creates a "lawn" of peptides.
      
Step 4: Primary Antibody Incubation
  • Wash plate 3x.

  • Dilute samples (serum/antibody) in Assay Diluent (PBS-T + 0.5% BSA).

  • Add 100 µL/well . Incubate 1-2 hours at RT .

Step 5: Detection
  • Wash plate 4x (Stringent wash).

  • Add HRP-conjugated Secondary Antibody (diluted 1:5,000–1:20,000).

  • Incubate 1 hour at RT .

  • Wash 5x.

  • Add TMB Substrate (100 µL), develop for 10–15 mins, stop with 1M H2SO4 (50 µL), and read at 450 nm.

Phase IV: Optimization & Data Analysis

The Checkerboard Titration

Never assume optimal concentrations. A checkerboard titration is required to balance signal intensity against background noise.

Table 1: Checkerboard Layout for Optimization

1 (Coat 0.1)2 (Coat 0.5)3 (Coat 1.0)4 (Coat 2.5)5 (Coat 5.0 µg/mL)
A (Sample 1:100) Low SignalMod SignalOptimal High BgHigh Bg
B (Sample 1:500) No SignalLow SignalGood SignalGood SignalMod Bg
C (Sample 1:1k) No SignalNo SignalLow SignalGood SignalGood Signal
D (Sample 1:5k) No SignalNo SignalNo SignalLow SignalLow Signal
  • Interpretation: In this hypothetical scenario, Column 3 (1.0 µg/mL peptide) provides the best dynamic range for 1:100 to 1:500 dilutions without excessive waste of peptide.

Troubleshooting Logic

The following decision tree helps diagnose common failures in peptide ELISA.

Troubleshooting Start Problem: Low Signal Check1 Is Streptavidin coating functional? Start->Check1 Check2 Is Peptide Biotinylated? Check1->Check2 Yes Action1 Use Biotin-HRP control to test plate Check1->Action1 No Check3 Steric Hindrance? Check2->Check3 Confirmed Action2 Verify Purity & Sequence Design Check2->Action2 Unsure Action3 Increase Linker Length (PEG/Ahx) Check3->Action3

Figure 2: Diagnostic workflow for low signal issues. The most common failure point is the lack of a sufficient spacer arm (Steric Hindrance).

References

  • Corning Life Sciences. Immobilization of Peptides to Polystyrene Surfaces. Technical Bulletin. Retrieved from [Link]

  • Crowther, J. R. (2002). The ELISA Guidebook. Methods in Molecular Biology. Humana Press.

Troubleshooting & Optimization

Technical Support Center: Improving the Reproducibility of Experiments with Synthetic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic peptide applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with synthetic peptides and enhance the reproducibility of their experiments. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Table of Contents

FAQs: Quick Solutions to Common Problems

Q1: My peptide won't dissolve. What should I do?

A1: Peptide solubility is a common challenge, primarily dictated by its amino acid composition. Hydrophobic residues (e.g., V, L, I, M, F, W, Y) decrease water solubility. First, ensure you are using the correct solvent based on the peptide's properties. For hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile is recommended before adding the aqueous buffer. For basic peptides (containing K, R, H), an acidic buffer (e.g., PBS at pH < 7) can improve solubility. For acidic peptides (containing D, E), a basic buffer (e.g., PBS at pH > 7) is preferable. Always add the solvent to the lyophilized peptide powder and vortex thoroughly. Sonication can also be a useful tool to aid in dissolution.

Q2: I'm seeing batch-to-batch variability in my experiments. Why?

A2: Batch-to-batch variability often stems from inconsistencies in peptide purity, counter-ion content, or handling. Ensure that each new batch of peptide is accompanied by a Certificate of Analysis (CoA) that includes HPLC and mass spectrometry data to confirm purity and identity. The net peptide content (NPC) can vary between batches due to the presence of water and counter-ions (like TFA from purification), affecting the accuracy of stock solution concentrations. It is crucial to use the NPC value from the CoA to calculate the precise amount of peptide to weigh for your stock solutions.

Q3: My peptide activity decreases over time, even when stored at -20°C. What's happening?

A3: While freezing is the standard for long-term storage, repeated freeze-thaw cycles are detrimental to peptide stability, causing degradation and aggregation. Aliquoting the peptide stock solution into single-use volumes is critical to minimize this. Additionally, peptides containing certain residues like C, M, N, Q, and W are susceptible to oxidation, deamidation, and other modifications. Storing these peptides under an inert gas (like argon) and in buffers free of oxidizing agents can enhance their stability. For long-term storage, lyophilized peptides are more stable than solutions.

Q4: What is the importance of the counter-ion (e.g., TFA) and should I remove it?

A4: The counter-ion, typically trifluoroacetic acid (TFA) from the HPLC purification process, can significantly impact your experiments. TFA can alter the pH of your solutions and may have direct biological effects, such as inhibiting cell growth in sensitive cell-based assays. For most in vitro assays, the final dilution of the peptide in the assay buffer renders the TFA concentration negligible. However, for sensitive applications, an ion-exchange procedure to replace TFA with a more biocompatible counter-ion like acetate or chloride is recommended.

Troubleshooting Guide: From Synthesis to Experiment

Peptide Quality Control: The Foundation of Reproducibility

The quality of your synthetic peptide is the bedrock of your experimental results. A lack of thorough characterization can introduce significant and often unnoticed variables.

The Issue: Inconsistent or Unexpected Experimental Outcomes

Causality: The root cause often lies in assuming the peptide is 100% pure and active as provided. The lyophilized powder is a mixture of the target peptide, shorter truncated sequences, deletion sequences, and by-products from the synthesis and cleavage process. Furthermore, residual solvents and counter-ions are always present.

Solution: A Self-Validating Quality Control Workflow

Before starting any experiment with a new batch of peptide, a systematic QC process should be implemented.

Peptide_QC_Workflow cluster_CoA Certificate of Analysis Review cluster_InHouse In-House Verification CoA Receive Peptide & CoA MS Verify Mass Spec Data (Correct Molecular Weight?) HPLC Check HPLC Purity (>95% for cell-based assays?) NPC Note Net Peptide Content (For accurate concentration) Solubility Perform Solubility Test NPC->Solubility Proceed if CoA is acceptable Quant Quantify Stock Solution (e.g., BCA, A280) Solubility->Quant Activity Pilot/Activity Assay (Confirm biological function) Quant->Activity Experiment Main Experiment Activity->Experiment Proceed to Main Experiment Solvent_Selection Start Start: Analyze Peptide Sequence Charge Calculate Net Charge at pH 7 Start->Charge Basic Basic Peptide (Net Charge > 0) Use Acidic Buffer (e.g., pH 4-6) Charge->Basic > 0 Acidic Acidic Peptide (Net Charge < 0) Use Basic Buffer (e.g., pH 7.5-8.5) Charge->Acidic < 0 Neutral Neutral Peptide (Net Charge = 0) Charge->Neutral = 0 Hydro Assess Hydrophobicity (Count V, L, I, M, F, W, Y) Organic Use Organic Solvent First (DMSO, DMF, Acetonitrile) Hydro->Organic High Aqueous Solubilize in Sterile Water or Buffer Hydro->Aqueous Low Basic->Aqueous Acidic->Aqueous Neutral->Hydro

Validation & Comparative

A Comparative Guide to Targeting Protein-Protein Interactions: Peptide vs. Small Molecule Inhibitors of the p53-MDM2 Axis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the inhibition of protein-protein interactions (PPIs) represents a challenging yet highly rewarding frontier. Among the most pursued PPI targets is the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. The disruption of this interaction is a validated therapeutic strategy to reactivate p53 in cancer cells, leading to cell cycle arrest and apoptosis. This guide provides an in-depth comparison of two major classes of inhibitors targeting the p53-MDM2 interaction: peptide-based inhibitors and small molecules, with a focus on their efficacy and the experimental methodologies used for their evaluation.

The p53-MDM2 Signaling Pathway: A Critical Target in Oncology

The p53 protein, often hailed as the "guardian of the genome," plays a pivotal role in preventing tumor formation. Its activity is tightly regulated by MDM2, which binds to the N-terminal transactivation domain of p53, thereby inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome system. In many human cancers, the p53 pathway is inactivated through the overexpression of MDM2. Therefore, inhibitors that can effectively block the p53-MDM2 interaction are of significant therapeutic interest.

p53_MDM2_pathway cluster_0 Normal Cellular State cluster_1 Therapeutic Intervention p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inhibition MDM2->p53 Ubiquitination & Degradation Inhibitor Peptide or Small Molecule Inhibitor MDM2_inhibited MDM2 Inhibitor->MDM2_inhibited Inhibition p53_active Active p53 MDM2_inhibited->p53_active Interaction Blocked Apoptosis Apoptosis & Cell Cycle Arrest p53_active->Apoptosis Activation of Target Genes

Figure 1: The p53-MDM2 signaling pathway and the mechanism of its therapeutic inhibition.

Small Molecule Inhibitors: The Case of Nutlin-3

Small molecule inhibitors have traditionally been the mainstay of pharmaceutical development due to their favorable pharmacokinetic properties, including cell permeability and oral bioavailability. In the context of the p53-MDM2 interaction, the Nutlins are a class of potent and selective cis-imidazoline analogs that act as antagonists.

Nutlin-3, the most extensively studied of this family, mimics the key interactions of p53 with MDM2 by fitting into the p53-binding pocket of MDM2. This steric hindrance prevents p53 from binding, leading to its stabilization and accumulation in the cell nucleus, where it can then activate its downstream targets to induce a therapeutic response.

Peptide-Based Inhibitors: Mimicking the Natural Interaction

Peptide inhibitors are designed to mimic one of the interacting partners in a PPI. For the p53-MDM2 interaction, these peptides are typically derived from the N-terminal region of p53 that is responsible for binding to MDM2. These "p53-mimetic" peptides can competitively inhibit the binding of MDM2 to p53.

One of the key advantages of peptide inhibitors is their high specificity and affinity for their target, which is a direct consequence of their design based on the natural binding interface. However, native peptides often suffer from poor cell permeability and rapid degradation by proteases, which has historically limited their therapeutic application. Modern peptide design strategies, such as stapling and the incorporation of unnatural amino acids, have made significant strides in overcoming these limitations.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of inhibitors is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) or inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%, while Kd and Ki are measures of binding affinity.

Inhibitor ClassExample InhibitorTargetAssay TypeIC50KiReference
Small MoleculeNutlin-3p53-MDM2Fluorescence Polarization~90 nM~176 nM
PeptidePMIp53-MDM2Fluorescence Polarization~5 nM~4.7 nM

Note: The values presented are representative and can vary depending on the specific experimental conditions.

As the data in the table suggests, well-designed peptide inhibitors like PMI can exhibit significantly higher affinity and lower IC50 values compared to small molecule inhibitors like Nutlin-3 in biochemical assays. This is often attributed to the larger and more intricate interaction surface that peptides can form with their target protein compared to the more limited interactions of small molecules.

Experimental Protocols for Efficacy Determination

The reliable determination of inhibitor efficacy hinges on robust and well-validated experimental protocols. Below are two key assays used in the characterization of p53-MDM2 inhibitors.

Fluorescence Polarization (FP) Assay for In Vitro Efficacy

The FP assay is a powerful tool for measuring binding events in solution. It is based on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a larger molecule (the protein), the tumbling rate of the tracer slows down, resulting in an increase in the polarization of the emitted light.

FP_workflow cluster_0 Assay Principle cluster_1 Inhibition Assay Tracer Fluorescently Labeled p53 Peptide (Tracer) Complex Tracer-MDM2 Complex (High Polarization) Tracer->Complex MDM2_protein MDM2 Protein MDM2_protein->Complex Inhibitor Inhibitor (Peptide or Small Molecule) MDM2_inhibited MDM2 Protein Inhibitor->MDM2_inhibited Tracer_free Free Tracer (Low Polarization) MDM2_inhibited->Tracer_free Binding Blocked

Figure 2: Workflow of a fluorescence polarization assay for p53-MDM2 inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human MDM2 protein in an appropriate assay buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare a stock solution of a fluorescently labeled p53-derived peptide (e.g., with a fluorescein tag) in the same assay buffer.

    • Prepare serial dilutions of the test inhibitors (both peptide and small molecule) in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well, low-volume, black microplate, add the assay buffer.

    • Add the test inhibitors at various concentrations to the designated wells.

    • Add the MDM2 protein to all wells except the negative control (tracer only).

    • Add the fluorescently labeled p53 peptide to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based p53 Activation Assay

While in vitro assays like FP are crucial for determining direct binding and inhibition, cell-based assays are essential for evaluating the biological activity of an inhibitor in a more physiological context. A common approach is to use a reporter gene assay to measure the transcriptional activity of p53.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a human cancer cell line with wild-type p53 (e.g., U2OS) in appropriate growth medium.

    • Co-transfect the cells with a p53-responsive reporter plasmid (e.g., containing the luciferase gene under the control of a p53-responsive promoter) and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Inhibitor Treatment:

    • After transfection, treat the cells with various concentrations of the test inhibitors (peptide or small molecule) for a specified duration (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • The fold induction of p53 activity is calculated relative to untreated control cells.

    • The data is plotted against the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

Conclusion: A Tale of Two Scaffolds

The choice between a peptide-based inhibitor and a small molecule inhibitor for targeting the p53-MDM2 interaction is not straightforward and depends on a multitude of factors, including the desired therapeutic application and the specific challenges to be overcome.

Peptide inhibitors, with their high specificity and affinity, offer a compelling starting point for potent and selective drugs. The continuous evolution of peptide engineering techniques is steadily addressing their traditional limitations of poor stability and cell permeability.

On the other hand, small molecule inhibitors like Nutlin-3 have the advantage of well-established pharmacokinetic profiles and oral bioavailability, which has facilitated their progression into clinical trials.

Ultimately, both classes of inhibitors have proven to be invaluable tools for dissecting the p53-MDM2 pathway and hold significant promise for the development of novel cancer therapeutics. The rigorous application of the experimental methodologies outlined in this guide is paramount for the accurate assessment of their efficacy and the advancement of this critical area of drug discovery.

References

  • Vassilev, L. T., Vu, B. T., Graves, B., Carvajal, D., Podlaski, F., Filipovic, Z., ... & Bove, S. (2004). In vivo activation of the p53 pathway by small-molecule antagonists of MDM2. Science, 303(5659), 844-848. [Link]

  • Pazgier, M., Liu, M., Zou, G., Yuan, W., Li, C., Li, C., ... & Lu, W. (2009). Structural basis for high-affinity peptide inhibition of p53-MDM2 interaction. Proceedings of the National Academy of Sciences, 106(12), 4665-4670. [Link]

Technical Guide: Dose-Response Profiling of H-Pro-Pro-Gly-Phe-Ser-Pro-OH

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Bradykinin (2-7) vs. Native Agonists

Executive Summary & Molecule Identification

Target Molecule: H-Pro-Pro-Gly-Phe-Ser-Pro-OH (PPGFSP) Identity: Bradykinin Fragment 2-7 Primary Application: Specificity Control / Metabolic Marker Receptor Target: Bradykinin B2 Receptor (Negative Control/Low Affinity)

In the development of kinin-based therapeutics, establishing a dose-response curve for This compound is rarely about finding efficacy. Instead, this peptide serves as a critical specificity control .

The sequence corresponds to Bradykinin (2-7) . It represents the "metabolic core" of Bradykinin remaining after degradation by Aminopeptidase P (cleaving N-terminal Arg) and Angiotensin-Converting Enzyme (ACE/Kininase II) (cleaving C-terminal Phe-Arg).

This guide outlines the protocol for generating a comparative dose-response curve to validate that your assay distinguishes between the active parent drug (Bradykinin) and its inactive metabolic byproducts.

Comparative Performance Profile

To interpret the dose-response of PPGFSP, it must be benchmarked against the native ligand and a known antagonist.

CompoundSequenceRoleExpected EC50 (B2 Receptor)
Bradykinin (Native) Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgFull Agonist0.1 – 1.0 nM
[Des-Arg9]-BK Arg-Pro-Pro-Gly-Phe-Ser-Pro-PheB1 Agonist>10 µM (at B2)
PPGFSP (Target) Pro-Pro-Gly-Phe-Ser-Pro Metabolite / Control Inactive / >100 µM
HOE-140 (Icatibant) D-Arg-[Hyp3,Thi5,D-Tic7,Oic8]-BKB2 AntagonistIC50 ~ 1.0 nM

Scientific Insight: If this compound elicits a response in your assay at <10 µM, it indicates either:

  • Off-target effects: The peptide is activating a non-canonical pathway.

  • Contamination: The sample contains trace amounts of full-length Bradykinin.

  • Assay Interference: The peptide is interfering with the detection method (e.g., fluorescence quenching).

Mechanistic Context (Pathway Visualization)

Understanding why we test this fragment requires visualizing the Kinin-Kallikrein metabolic pathway. The diagram below illustrates how PPGFSP is generated and why it fails to activate the B2 receptor (which requires the terminal Arginines for binding pocket anchoring).

KininMetabolism BK Bradykinin (1-9) (Active Agonist) BK18 [Des-Arg9]-BK (B1 Agonist) BK->BK18 Carboxypeptidase N (Cleaves Arg9) BK29 Bradykinin (2-9) BK->BK29 Aminopeptidase (Cleaves Arg1) Target This compound (BK 2-7) (Inactive Metabolite) BK->Target Combined Degradation (ACE + Aminopeptidase) B2 B2 Receptor (Gq-Coupled) BK->B2 High Affinity Binding APP Aminopeptidase P ACE ACE / Kininase II BK18->Target ACE (Cleaves Phe8) BK29->Target ACE (Cleaves Phe8-Arg9) Target->B2 No Binding (Loss of Arg anchors)

Figure 1: The metabolic degradation of Bradykinin leading to the formation of the inactive 2-7 fragment (PPGFSP).

Experimental Protocol: Calcium Mobilization Assay

Since the Bradykinin B2 receptor is Gq-coupled, intracellular calcium flux (


) is the standard readout.
Phase 1: Reagent Preparation (Self-Validating Step)
  • Solubility Check: this compound is hydrophilic but lacks charged termini compared to native BK.

    • Action: Dissolve 1 mg in 1 mL of sterile, endotoxin-free water to create a ~1.6 mM stock (MW ≈ 600 g/mol ).

    • Validation: Vortex for 30 seconds. Solution must be optically clear. If turbid, sonicate for 5 minutes.

  • Plasticware: Use Polypropylene (PP) low-binding plates. Polystyrene binds hydrophobic residues of peptides, altering effective concentration.

Phase 2: Serial Dilution Scheme

To establish the "floor" of the dose-response, you must test concentrations far exceeding the parent drug's EC50.

  • Top Concentration: 100 µM (High ceiling to prove inactivity).

  • Dilution Factor: 1:3 (Semi-logarithmic spacing).

  • Points: 8-point curve (100 µM down to ~0.04 µM).

Phase 3: The Assay Workflow (FLIPR/FlexStation)

AssayWorkflow cluster_prep Preparation cluster_run Execution Cells CHO-K1 / HEK293 (hB2 Receptor) Dye Load Calcium Dye (Fluo-4 or Calcium-6) Cells->Dye Incubate Incubate 37°C, 45 mins Dye->Incubate Baseline Read Baseline (10 secs) Incubate->Baseline Inject Inject PPGFSP (vs. BK Control) Baseline->Inject Read Measure Flux (RFU over 120s) Inject->Read

Figure 2: Workflow for Calcium Mobilization Assay to determine peptide activity.

Step-by-Step Execution:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human BDKRB2 receptor at 50,000 cells/well in a 96-well black-wall/clear-bottom plate. Incubate overnight.

  • Dye Loading: Aspirate media and add 100 µL of Calcium-6 dye (Molecular Devices) or Fluo-4 AM in HBSS buffer (with 20 mM HEPES, pH 7.4). Do not wash if using no-wash kits (reduces variability).

  • Equilibration: Incubate 45 minutes at 37°C, then 15 minutes at room temperature to minimize thermal gradients during reading.

  • Injection: Program the plate reader to inject 50 µL of the 3X concentrated peptide solutions (prepared in Phase 2).

  • Data Acquisition:

    • Excitation: 485 nm

    • Emission: 525 nm

    • Duration: 120 seconds (Peak usually occurs at 15-25s for Native BK).

Data Analysis & Interpretation

The "Flat-Line" Verification

Unlike a standard potency assay, success here is defined by the absence of a sigmoidal curve for the target peptide.

  • Normalize Data: Convert Relative Fluorescence Units (RFU) to % Response relative to a maximal Bradykinin standard (1 µM).

    
    
    
  • Curve Fitting: Attempt to fit the data using a 4-parameter logistic equation (4PL).

    • Native BK: Should converge with

      
      .
      
    • PPGFSP: Should fail to converge or show a flat line (

      
      ).
      
Troubleshooting "Ghost" Activity

If this compound shows activity (e.g., 20% response at 100 µM):

  • Check Protease Inhibitors: Did you include Captopril or Phosphoramidon in the assay buffer? Endogenous peptidases in the cell culture might be processing the fragment further (though unlikely to regain activity).

  • Check Purity: Mass Spec the sample. A 1% contamination of native BK is enough to generate a false partial agonist curve.

References

  • Leeb-Lundberg, L. M., et al. (2005). "International Union of Pharmacology. XLV. Classification of the Kinin Receptor Family: from Molecular Mechanisms to Pathophysiological Consequences." Pharmacological Reviews.

  • Moreau, M. E., et al. (2005). "The Kallikrein-Kinin System: Current and Future Pharmacological Targets." Journal of Pharmacological Sciences.

  • Skidgel, R. A., & Erdos, E. G. (1998). "Cellular carboxypeptidases." Immunological Reviews. (Detailed mechanisms of Kinin degradation).

  • PubChem Database. "Bradykinin Compound Summary." (For verifying sequence and physicochemical properties).

The Crucible of Discovery: A Guide to Validating In Silico Predictions with In Vitro Experimental Data

Author: BenchChem Technical Support Team. Date: February 2026

In the modern era of drug discovery, the digital realm of in silico modeling has become an indispensable tool. It allows us to rapidly screen vast libraries of compounds, predict their interactions with biological targets, and prioritize candidates with tantalizing therapeutic potential. However, the whispers of promise from a computational model must be met with the resounding confirmation of biological reality. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between prediction and practice, ensuring that the most promising candidates move forward and costly late-stage failures are minimized.

The validation of in silico predictions through rigorous in vitro experimentation is not merely a confirmatory step; it is the crucible in which a potential therapeutic is truly tested. It is a process of iterative refinement, where experimental data feeds back into computational models, enhancing their predictive power and accelerating the journey from a promising hit to a life-changing therapy.

The Digital Hunt: In Silico Prediction Methodologies

The initial phase of many drug discovery projects involves a computational deep dive to identify promising "hits" from immense virtual libraries of small molecules. This process, known as virtual screening, leverages our understanding of protein structures and ligand interactions to predict binding affinity and filter out unlikely candidates.

One of the most widely used techniques in virtual screening is molecular docking . This method predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. The "goodness" of this fit is often represented by a docking score, a numerical value that estimates the binding affinity. A lower docking score typically indicates a more favorable binding interaction.

Here is a generalized workflow for an in silico virtual screening campaign:

in_silico_workflow cluster_insilico In Silico Screening Phase target_prep Target Protein Preparation virtual_screening Virtual Screening (Molecular Docking) target_prep->virtual_screening ligand_db Ligand Library (Millions of Compounds) ligand_db->virtual_screening hit_selection Hit Selection & Prioritization (Based on Docking Score) virtual_screening->hit_selection top_candidates Top Candidates for In Vitro Testing hit_selection->top_candidates

Caption: A typical workflow for an in silico virtual screening campaign.

The Moment of Truth: In Vitro Validation

Once a manageable number of promising candidates have been identified through in silico methods, the next crucial step is to test their activity in a controlled laboratory setting. In vitro assays provide the first tangible evidence of a compound's biological effect. The choice of assay is paramount and depends entirely on the biological question being asked. For instance, if a compound is predicted to inhibit a specific enzyme, a biochemical assay measuring that enzyme's activity is the logical first step.

Case Study: Targeting the BRAF Kinase in Melanoma

To illustrate the interplay between in silico and in vitro approaches, let's consider a hypothetical case study focused on discovering novel inhibitors of the BRAF kinase, a key driver in many cancers, particularly melanoma. The V600E mutation in BRAF leads to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation.

Our in silico screen has identified five promising compounds from a library of one million. Now, we must validate these predictions at the lab bench.

The following diagram illustrates the signaling cascade that our potential BRAF inhibitors aim to disrupt.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Novel Inhibitor Inhibitor->BRAF Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway targeted by BRAF inhibitors.

Experimental Protocol: In Vitro Kinase Activity Assay

This assay directly measures the ability of our candidate compounds to inhibit the enzymatic activity of BRAF.

Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A reduction in ATP consumption in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of each candidate compound in 100% DMSO.

    • Prepare a reaction buffer containing all necessary components except ATP (e.g., Tris-HCl, MgCl2, DTT).

    • Prepare recombinant active BRAF V600E enzyme and its specific substrate (e.g., inactive MEK1) in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add a small volume of each compound from a dilution series. Include a positive control (a known BRAF inhibitor) and a negative control (DMSO vehicle).

    • Add the BRAF enzyme and substrate mixture to each well.

    • Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the compounds to bind to the enzyme.

  • Initiating the Reaction:

    • Add the ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Add a detection reagent (e.g., a luciferase/luciferin-based reagent that produces light in proportion to the amount of remaining ATP).

    • Incubate for a further 10 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol: Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the proliferation of cancer cells that are dependent on BRAF signaling (e.g., A375 melanoma cell line, which harbors the BRAF V600E mutation).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture A375 melanoma cells in appropriate media until they are in the exponential growth phase.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the candidate compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot the percentage of viability against compound concentration to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Data Synthesis: Comparing In Silico and In Vitro Results

The ultimate goal of this process is to see a correlation between the computational predictions and the experimental outcomes. While a perfect one-to-one correlation is rare, a general trend where compounds with better docking scores also exhibit lower IC50 values is a strong indication of a successful screening campaign.

Compound IDIn Silico Docking Score (kcal/mol)In Vitro BRAF Kinase IC50 (nM)In Vitro A375 Cell Viability GI50 (µM)
Cmpd-01-11.2150.5
Cmpd-02-10.5501.2
Cmpd-03-9.82508.5
Cmpd-04-8.1> 10,000> 50
Cmpd-05-7.5> 10,000> 50
Positive Control (Vemurafenib)-12.180.25

Analysis of Results:

In this hypothetical dataset, there is a clear correlation between the in silico predictions and the in vitro data. The compounds with the best docking scores (Cmpd-01 and Cmpd-02) demonstrated potent inhibition of the BRAF kinase and significant anti-proliferative effects in the A375 melanoma cell line. Conversely, the compounds with poorer docking scores (Cmpd-04 and Cmpd-05) were inactive in the in vitro assays. Cmpd-03 represents an intermediate case, which is also a common and valuable finding.

Conclusion: An Iterative and Indispensable Partnership

References

  • Integrating In Silico and In Vitro Approaches in Early Drug Discovery. ScienceDirect.[Link]

  • From in silico to in vitro models for drug screening: a review. RSC Publishing.[Link]

  • Combining in silico and in vitro methods for the discovery of novel kinase inhibitors. MDPI.[Link]

  • In silico and in vitro studies of BRAF inhibitors in melanoma. Nature.[Link]

  • The role of in silico methods in modern drug discovery. Springer.[Link]

  • Virtual screening: a powerful tool for drug discovery. Wiley Online Library.[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of H-Pro-Pro-Gly-Phe-Ser-Pro-OH in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Precautionary Approach

Core Principle: In the absence of specific hazard data, treat H-Pro-Pro-Gly-Phe-Ser-Pro-OH as a chemical substance with the potential for unknown biological and chemical effects. This necessitates handling it in a manner that minimizes exposure and environmental release.

Before commencing any procedure that will generate waste, a thorough risk assessment should be conducted. This assessment should consider the quantity of the peptide being used, the solvents or other reagents it is mixed with, and the potential for aerosolization.

Personal Protective Equipment (PPE): The First Line of Defense

Proper PPE is non-negotiable when handling any laboratory chemical. The following PPE should be worn at all times when handling this compound, whether in its pure form or in solution:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against accidental splashes.

  • Hand Protection: Nitrile gloves are recommended. If the peptide is dissolved in a solvent, consult a glove compatibility chart to ensure the chosen glove material offers adequate protection against the solvent.

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.

  • Respiratory Protection: While not typically required for handling small quantities of non-volatile peptides in a well-ventilated area, a respirator may be necessary if there is a risk of aerosol generation. Consult your institution's Chemical Hygiene Plan for specific guidance.[3][4]

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is critical to prevent accidental chemical reactions and to ensure compliant disposal.[5]

  • Solid Waste:

    • Uncontaminated materials that have come into contact with the pure peptide (e.g., weighing paper, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

    • Contaminated PPE (e.g., gloves) should also be disposed of as chemical waste.

  • Liquid Waste:

    • Aqueous solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

    • If the peptide is dissolved in an organic solvent, the waste should be segregated according to the solvent's hazardous properties (e.g., flammable, halogenated).

    • Crucially, never mix different waste streams unless explicitly permitted by your institution's waste management guidelines.

All waste containers must be in good condition, compatible with the waste they contain, and kept securely closed except when adding waste.

Labeling and Storage: Ensuring Clarity and Safety

Accurate and clear labeling of waste containers is a regulatory requirement and a vital safety measure.[5][6] The label for this compound waste should include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the peptide

  • The solvent(s) used and their approximate percentages

  • The date the waste was first added to the container (accumulation start date)

  • The name of the principal investigator or laboratory contact

Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and have secondary containment to capture any potential leaks.

Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the standard procedure for the disposal of this compound waste.

Experimental Protocol: Peptide Waste Disposal

  • Don appropriate PPE as detailed in Section 2.

  • Segregate waste at the point of generation into designated solid and liquid waste containers.

  • Label the waste container with all required information as specified in Section 4.

  • Securely close the waste container and place it in the designated satellite accumulation area.

  • Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office or designated chemical waste contractor.[7] Do not allow waste to accumulate beyond your institution's specified time limits.

  • Maintain records of waste generation and disposal as required by your institution and local regulations.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_storage Storage & Disposal start Start: Generate This compound Waste risk_assessment Conduct Risk Assessment (Absence of SDS) start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe is_solid Is the waste solid? ppe->is_solid solid_waste Collect in Labeled Solid Chemical Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Chemical Waste Container is_solid->liquid_waste No storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Waste Disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to ensure personnel safety and to contain the spill to prevent further contamination.

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent aerosolization.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Minor Spill (Liquid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or granules.

    • Once absorbed, collect the material into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then with soap and water.

    • Dispose of all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and your institution's EHS office.

    • Prevent entry into the affected area.

    • Follow the instructions of emergency personnel.

In case of personal exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Regulatory Framework: Adherence to Standards

The disposal of all laboratory chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) have established guidelines for hazardous waste management.[9][10][11] It is imperative that all laboratory personnel are familiar with and adhere to the specific requirements of their institution's Chemical Hygiene Plan, which is designed to be in compliance with these federal and any applicable state and local regulations.[3][4]

Key Regulatory Considerations:

  • Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[3] Given the lack of data for this compound, treating it as a chemical waste is the most prudent course of action.

  • Accumulation Time Limits: Laboratories are subject to limits on the amount of hazardous waste they can accumulate and the length of time it can be stored before being transported off-site.[9]

  • Training: All personnel who handle hazardous waste must receive appropriate training on safe handling and emergency procedures.[4]

By adhering to the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility within the laboratory.

References

  • AAPPTec. (n.d.). Safety Data Sheet H-Pra-OH. Retrieved from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Gly-Phe-Ala-Ser-OH. PubChem Compound Database. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • University of Essex. (n.d.). Laboratory Waste Disposal Handbook. Retrieved from [Link]

  • Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]

  • SDBcheck. (n.d.). Understanding H-phrases – How to read hazard statements correctly. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Stoffenmanager. (n.d.). H-phrases (hazard statements). Retrieved from [Link]

  • Medical Waste Pros. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • MIT. (n.d.). ecprice › Public › wordlist.ranked. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Pro-pro-gly-phe-ser-pro-OH
Reactant of Route 2
H-Pro-pro-gly-phe-ser-pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.